N3-ethylpyridine-2,3-diamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-N-ethylpyridine-2,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-2-9-6-4-3-5-10-7(6)8/h3-5,9H,2H2,1H3,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMEZAGSGOJBIST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(N=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"N3-ethylpyridine-2,3-diamine" chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a summary of the currently available chemical and physical properties of N3-ethylpyridine-2,3-diamine. Despite its potential as a building block in medicinal chemistry and materials science, detailed experimental data regarding its synthesis, reactivity, and biological activity is not extensively documented in publicly accessible literature. This document compiles the known information and highlights the significant data gaps to inform future research endeavors.
Chemical Identity and Properties
This compound is a substituted pyridine derivative. Its core structure consists of a pyridine ring with two amino groups at the 2 and 3 positions, and an ethyl substituent on the amino group at the 3-position.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 193070-18-7 | [1][2] |
| Molecular Formula | C₇H₁₁N₃ | [1][2] |
| Molecular Weight | 137.18 g/mol | [1][2] |
| Synonyms | 2,3-Pyridinediamine, N3-ethyl- | [2] |
| 3-N-ethylpyridine-2,3-diamine | [2] | |
| 2-Amino-3-ethylaminopyridine | [2] | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available |
Note: Critical experimental data such as melting point, boiling point, and solubility are not currently available in the surveyed literature.
Synthesis and Reactivity
Synthesis
Caption: Conceptual synthesis pathway for this compound.
This proposed pathway involves the N-ethylation of 2-amino-3-nitropyridine, followed by the reduction of the nitro group to an amino group. The choice of ethylating and reducing agents would be critical to optimize the yield and purity of the final product. It is important to note that this is a hypothetical pathway and requires experimental validation.
Reactivity
No specific studies on the reactivity of this compound have been found. Based on its structure, the compound possesses several reactive sites:
-
Amino Groups: The two amino groups can act as nucleophiles in various reactions, such as acylation, alkylation, and condensation reactions. The primary amino group at the 2-position and the secondary amino group at the 3-position may exhibit different reactivities.
-
Pyridine Ring: The pyridine ring can undergo electrophilic or nucleophilic aromatic substitution, although the electron-donating amino groups will influence the regioselectivity of these reactions.
Studies on the reactivity of the parent compound, 2,3-diaminopyridine, show it can participate in condensation reactions to form fused heterocyclic systems.[3] It is plausible that this compound would undergo similar transformations.
Potential Biological Activity
There is no published data on the biological activity or any associated signaling pathways for this compound. However, the diaminopyridine scaffold is present in a number of biologically active molecules. For instance, various substituted 2,4-diaminopyrimidine derivatives have been investigated as potent antitumor agents.[4] Additionally, some diaminopyrimidine derivatives have been studied as inhibitors of dihydrofolate reductase in various pathogens.[5][6]
Given these precedents, this compound could serve as a valuable scaffold for the synthesis of novel compounds with potential therapeutic applications.
Caption: Potential research applications for this compound.
Safety and Handling
Specific safety and handling data for this compound is not available. However, based on the data for the closely related compound 2,3-diaminopyridine, the following precautions should be considered. 2,3-diaminopyridine is classified as toxic if swallowed and may cause respiratory irritation.[7] Therefore, it is recommended to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or a fume hood.
Conclusion and Future Directions
This compound is a chemical compound with potential for applications in various fields of chemical research. However, a significant lack of fundamental experimental data, including its physical properties, detailed synthetic procedures, reactivity, and biological activity, currently limits its widespread use. Future research should focus on:
-
Development of a reliable and scalable synthetic protocol.
-
Characterization of its fundamental physical properties (melting point, boiling point, solubility).
-
Exploration of its reactivity to synthesize novel derivatives.
-
Screening for potential biological activities, particularly in the areas of oncology and infectious diseases.
The generation of this foundational data will be crucial for unlocking the full potential of this compound as a valuable tool for chemists and drug discovery professionals.
References
- 1. chemscene.com [chemscene.com]
- 2. labsolu.ca [labsolu.ca]
- 3. 2,3-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]
- 4. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase: Structure-Activity and Structure-Selectivity Correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemical and chemotherapeutic studies on 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine (BW 301U), a novel lipid-soluble inhibitor of dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
In-depth Technical Guide: N3-ethylpyridine-2,3-diamine (CAS 193070-18-7) - A Review of Publicly Available Data
For Researchers, Scientists, and Drug Development Professionals
Abstract
N3-ethylpyridine-2,3-diamine, with the CAS number 193070-18-7, is a heterocyclic organic compound. This document provides a concise overview of its fundamental chemical properties based on publicly available data, primarily from chemical suppliers. A comprehensive search of scientific literature and patent databases did not yield in-depth studies, detailed experimental protocols, quantitative biological data, or specific signaling pathway information for this compound. Consequently, this guide summarizes the available chemical data and outlines general synthetic approaches for related compounds due to the absence of a specific synthesis protocol for this compound.
Chemical and Physical Properties
This compound is a substituted diaminopyridine. The ethyl group is attached to the nitrogen at the 3-position of the pyridine ring. Basic information compiled from various chemical suppliers is presented in Table 1.
| Property | Value | Source |
| CAS Number | 193070-18-7 | ChemScene[1] |
| Molecular Formula | C7H11N3 | ChemScene[1] |
| Molecular Weight | 137.18 g/mol | LabSolutions[2] |
| Synonyms | 2,3-Pyridinediamine, N3-ethyl- (9CI); 2-Amino-3-ethylaminopyridine; 3-N-ethylpyridine-2, 3-diamine | LabSolutions[2], TCI America[3] |
| Purity | Typically offered at ≥97% | TCI America[3] |
| Appearance | Not consistently reported | - |
| Solubility | Not specified in available literature | - |
| Storage Conditions | Not consistently reported | - |
Synthesis and Manufacturing
A specific, detailed experimental protocol for the synthesis of this compound is not available in the public domain. However, general methods for the N-alkylation of 2,3-diaminopyridines provide a likely synthetic route.
A plausible approach would involve the direct N-alkylation of 2,3-diaminopyridine. The regioselectivity of this reaction (N2 vs. N3 alkylation) can be influenced by the choice of reagents and reaction conditions. One publication describes the reductive amination of 2,3-diaminopyridine with aldehydes as a method to achieve N3-alkylation, which could be adapted for the synthesis of this compound using acetaldehyde.
Conceptual Experimental Workflow: N-Alkylation of 2,3-Diaminopyridine
The following diagram illustrates a generalized workflow for the synthesis of N-alkylated 2,3-diaminopyridines, which could be theoretically applied to the synthesis of the target compound.
Caption: Generalized workflow for N-alkylation of 2,3-diaminopyridine.
Biological Activity and Applications
There is no publicly available information regarding the biological activity, mechanism of action, or specific applications of this compound in drug discovery or any other field of research. While diaminopyridines and their derivatives are known to be important intermediates in the synthesis of pharmaceutically active compounds, such as imidazopyridines used as inotropic agents, the specific role of this compound remains undocumented in accessible literature.
Signaling Pathways
No studies have been published that link this compound to any biological signaling pathways.
Conclusion
This compound (CAS 193070-18-7) is a chemical compound for which there is a significant lack of detailed scientific information in the public domain. While its basic chemical properties are known through supplier data, there are no published studies detailing its synthesis, experimental protocols for its use, quantitative biological data, or its effects on signaling pathways. For researchers interested in this compound, its primary current utility appears to be as a chemical building block. Any investigation into its biological properties would require de novo studies to establish its activity and mechanism of action.
References
Technical Guide: Synthesis and Characterization of N3-ethylpyridine-2,3-diamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of N3-ethylpyridine-2,3-diamine, a heterocyclic building block with potential applications in medicinal chemistry and materials science. This document outlines a detailed experimental protocol for its synthesis via selective N-ethylation of 2,3-diaminopyridine. Furthermore, it presents a thorough characterization profile, including predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and key physical properties. The methodologies and data presented herein are intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel pyridine derivatives.
Introduction
Pyridine-based diamines are pivotal structural motifs in a wide array of biologically active compounds. The strategic substitution on the amino groups can significantly influence their physicochemical properties and biological targets. This compound, in particular, represents a versatile intermediate for the development of novel kinase inhibitors and other therapeutic agents, leveraging the established importance of the diaminopyrimidine core in drug discovery. This guide details a practical synthetic route and the expected analytical characterization of this compound.
Synthesis of this compound
A plausible and efficient method for the synthesis of this compound is the selective N-ethylation of 2,3-diaminopyridine. This approach is favored due to the differential reactivity of the two amino groups, allowing for controlled introduction of the ethyl substituent.
Experimental Workflow
Caption: Workflow for the synthesis and characterization of this compound.
Experimental Protocol
Materials:
-
2,3-Diaminopyridine (1.0 eq)
-
Ethyl iodide (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous acetonitrile (solvent)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography)
-
Hexanes and Ethyl Acetate (eluents)
Procedure:
-
To a stirred solution of 2,3-diaminopyridine in anhydrous acetonitrile, add potassium carbonate.
-
Slowly add ethyl iodide to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford pure this compound.
Characterization
The structural confirmation of the synthesized this compound is achieved through a combination of spectroscopic techniques. The following tables summarize the key physical and predicted spectroscopic data.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₇H₁₁N₃ |
| Molecular Weight | 137.18 g/mol |
| CAS Number | 193070-18-7 |
| Appearance | Expected to be a solid |
| Purity | >97% (as commercially available)[1][2] |
Predicted Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR | * Pyridine Protons: Three signals in the aromatic region (δ 6.5-8.0 ppm). The proton at C4 will likely be a doublet of doublets, the proton at C5 a doublet of doublets, and the proton at C6 a doublet of doublets. The introduction of the ethyl group on the N3-amino group will cause a slight shift in the signals of the adjacent protons compared to 2,3-diaminopyridine. * Ethyl Group: A quartet for the methylene protons (-CH₂-) around δ 3.2-3.4 ppm and a triplet for the methyl protons (-CH₃) around δ 1.2-1.4 ppm. * Amino Protons: Two broad singlets for the -NH₂ and -NH- protons, which are exchangeable with D₂O. |
| ¹³C NMR | * Pyridine Carbons: Five signals in the aromatic region (δ 110-160 ppm). The carbon bearing the C2-amino group will be significantly upfield. * Ethyl Group: A signal for the methylene carbon (-CH₂-) around δ 35-45 ppm and a signal for the methyl carbon (-CH₃) around δ 13-17 ppm. |
| IR (Infrared Spectroscopy) | * N-H Stretching: Two distinct bands in the region of 3200-3500 cm⁻¹ corresponding to the primary and secondary amine N-H stretching vibrations. * C-H Stretching: Bands in the region of 2850-3000 cm⁻¹ for the aliphatic C-H bonds of the ethyl group. * C=C and C=N Stretching: Aromatic ring vibrations in the 1400-1600 cm⁻¹ region. * N-H Bending: A band around 1600-1650 cm⁻¹ for the N-H bending of the primary amine. |
| Mass Spectrometry (MS) | * Molecular Ion (M⁺): An intense peak at m/z = 137, corresponding to the molecular weight of the compound. * Fragmentation: Expect to see fragmentation patterns corresponding to the loss of the ethyl group (M-29) and other characteristic fragments of the pyridine diamine core. |
Potential Biological Significance
While specific biological data for this compound is not extensively reported, the diaminopyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors.
Caption: Conceptual pathway for diaminopyrimidine derivatives as kinase inhibitors.
The structural features of this compound, with its hydrogen bond donors and acceptors, make it an attractive candidate for targeting the ATP-binding pocket of various kinases. Further derivatization of this core structure could lead to the discovery of potent and selective inhibitors for therapeutic intervention in diseases such as cancer.
Conclusion
This technical guide provides a foundational framework for the synthesis and characterization of this compound. The detailed experimental protocol and predicted analytical data offer a valuable starting point for researchers. The potential of this compound as a building block in drug discovery, particularly in the realm of kinase inhibitors, warrants further investigation and development.
References
- 1. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
"N3-ethylpyridine-2,3-diamine" molecular structure and weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and potential applications of N3-ethylpyridine-2,3-diamine. Given the limited specific literature on this particular derivative, this document also draws upon data from the parent compound, 2,3-diaminopyridine, to infer potential synthetic routes and areas of scientific interest.
Core Molecular Information
This compound, a substituted diaminopyridine, possesses a unique arrangement of functional groups that makes it a molecule of interest for further investigation in medicinal chemistry and materials science.
Molecular Structure and Weight
The foundational attributes of this compound are its chemical structure and molecular weight. The structure consists of a pyridine ring with two amine groups at the 2 and 3 positions, and an ethyl group attached to the nitrogen of the amine at the 3-position.
Molecular Structure:
Caption: 2D representation of this compound.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₁N₃ | [1][2][3] |
| Molecular Weight | 137.18 g/mol | [1][2][3] |
| CAS Number | 193070-18-7 | [1][2][3] |
| SMILES | CCNC1=C(N)N=CC=C1 | [1] |
| Purity | Typically ≥97% | [2][3] |
Synthesis and Experimental Protocols
General Synthetic Approach
A plausible synthetic route would involve the selective N-alkylation of 2,3-diaminopyridine. The challenge in such a synthesis is achieving regioselectivity to ensure the ethyl group is added to the N3 position.
A generalized experimental workflow for the synthesis and characterization of a compound like this compound is outlined below.
Caption: A logical workflow for the synthesis and evaluation of this compound.
Potential Applications in Drug Development
Derivatives of 2,3-diaminopyridine have been explored for a range of biological activities. Although no specific biological data for this compound has been found, the core scaffold is of interest in medicinal chemistry.
Areas of Interest
-
Antimicrobial Agents: Diaminopyridine derivatives have been investigated for their potential as antimicrobial agents.
-
Kinase Inhibitors: The pyridine core is a common scaffold in the design of kinase inhibitors for oncology.
-
Central Nervous System (CNS) Agents: Certain substituted pyridines have shown activity in the CNS.
The ethyl substitution at the N3 position could modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule, potentially leading to improved potency, selectivity, or metabolic stability. Further research is required to explore these possibilities.
Signaling Pathways and Logical Relationships
As there is no specific information available regarding the interaction of this compound with known signaling pathways, a diagram illustrating a general drug discovery and development process is provided below. This outlines the logical progression from a synthesized compound to a potential drug candidate.
Caption: A simplified diagram of the drug discovery and development process.
Conclusion
This compound is a chemical entity with a defined molecular structure and weight. While specific experimental protocols and biological activity data are not extensively documented in publicly available sources, its structural relationship to other biologically active diaminopyridines suggests it may be a valuable building block for further research in drug discovery and materials science. The information and generalized workflows provided in this guide serve as a foundational resource for scientists and researchers interested in exploring the potential of this and related compounds.
References
N3-ethylpyridine-2,3-diamine: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of N3-ethylpyridine-2,3-diamine. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on providing detailed experimental protocols for determining these crucial physicochemical properties. The methodologies outlined are based on established practices for pyridine derivatives and active pharmaceutical ingredients. Furthermore, this guide presents a framework for data presentation and visualization to aid researchers in their internal studies.
Introduction
This compound is a substituted diaminopyridine derivative with potential applications as a building block in medicinal chemistry and materials science. An understanding of its solubility and stability is paramount for its effective use in research and development, particularly in areas such as drug design, formulation, and process chemistry. Solubility influences bioavailability and the choice of solvent systems for synthesis and purification, while stability determines shelf-life, storage conditions, and potential degradation pathways.
This guide serves as a resource for researchers to:
-
Understand the key parameters governing the solubility and stability of this compound.
-
Implement robust experimental protocols to determine these properties.
-
Structure and present the acquired data in a clear and comparative manner.
Physicochemical Properties
Basic physicochemical properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₁N₃ | [1] |
| Molecular Weight | 137.18 g/mol | [1] |
| CAS Number | 193070-18-7 | [1][2] |
| Purity | Typically ≥97% | [3] |
Solubility Profile
To facilitate internal research, the following table provides a template for summarizing experimentally determined solubility data.
Table 1: Solubility of this compound in Various Solvents (Template)
| Solvent | Temperature (°C) | Solubility (mg/mL) | Method of Determination |
| Water | 25 | Data to be determined | Shake-flask / HPLC-UV |
| Phosphate Buffered Saline (PBS) pH 7.4 | 25 | Data to be determined | Shake-flask / HPLC-UV |
| Methanol | 25 | Data to be determined | Shake-flask / HPLC-UV |
| Ethanol | 25 | Data to be determined | Shake-flask / HPLC-UV |
| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Shake-flask / HPLC-UV |
| Acetonitrile (ACN) | 25 | Data to be determined | Shake-flask / HPLC-UV |
| Dichloromethane (DCM) | 25 | Data to be determined | Shake-flask / HPLC-UV |
Experimental Protocol: Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining thermodynamic solubility[5][6].
4.1. Materials
-
This compound (solid)
-
Selected solvents (e.g., water, PBS, ethanol, DMSO)
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC-UV system or a validated UV-Vis spectrophotometer
-
Syringe filters (0.22 µm)
4.2. Procedure
-
Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the chosen solvent. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Equilibration: Seal the vials and place them in an orbital shaker at a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient time (typically 24-48 hours) to reach equilibrium.
-
Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Collection and Dilution: Carefully withdraw a known volume of the clear supernatant. Filter the supernatant using a syringe filter to remove any remaining solid particles. Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometric method to determine the concentration of the dissolved compound. A calibration curve should be prepared using standards of known concentrations.
-
Calculation: The solubility is calculated from the determined concentration and the dilution factor.
4.3. Experimental Workflow for Solubility Determination
Caption: Workflow for Shake-Flask Solubility Determination.
Stability Profile
The stability of this compound is a critical parameter for its handling, storage, and application. Stability testing provides evidence of how the quality of the substance varies over time under the influence of environmental factors such as temperature, humidity, and light[7].
5.1. Potential Degradation Pathways
While specific degradation pathways for this compound have not been documented, related diaminopyridine and ethylpyridine compounds can undergo degradation through oxidation, hydrolysis, or photolysis. For instance, studies on other diamines have shown that degradation can occur via carbamate formation followed by cyclization or nucleophilic attack[7][8]. The amino groups in this compound are susceptible to oxidation, which could lead to the formation of colored impurities.
5.2. Recommended Stability Testing Conditions
Stability studies should be conducted according to the International Council for Harmonisation (ICH) guidelines[8][9][10]. The following table outlines the recommended storage conditions for stability testing.
Table 2: ICH Recommended Storage Conditions for Stability Testing
| Study | Storage Condition | Minimum Time Period |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
RH = Relative Humidity
5.3. Forced Degradation Studies
Forced degradation (stress testing) is conducted to identify potential degradation products and establish degradation pathways. This helps in developing stability-indicating analytical methods.
Table 3: Conditions for Forced Degradation Studies (Template)
| Stress Condition | Details |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24h |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24h |
| Thermal Degradation | Solid state at 80°C for 48h |
| Photostability | Exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B)[8] |
Experimental Protocol: Stability Assessment
6.1. Materials
-
This compound
-
Stability chambers with controlled temperature and humidity
-
Photostability chamber
-
Appropriate containers for the substance
-
Reagents for forced degradation studies (HCl, NaOH, H₂O₂)
-
HPLC system with a suitable detector (e.g., UV, MS)
-
Validated stability-indicating analytical method
6.2. Procedure
-
Sample Preparation: Place a known amount of this compound in appropriate containers that are inert and do not interact with the substance.
-
Storage: Store the samples under the conditions outlined in Tables 2 and 3.
-
Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 3, 6, 9, 12 months for long-term studies; 0, 1, 3, 6 months for accelerated studies).
-
Analysis: Analyze the withdrawn samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from any degradation products.
-
Data to Collect:
-
Appearance (color, physical state)
-
Assay of this compound
-
Levels of any degradation products
-
Mass balance (sum of the assay of the parent compound and the levels of all degradation products)
-
6.3. Experimental Workflow for Stability Testing
Caption: General Workflow for Stability Testing.
Conclusion
While specific quantitative data on the solubility and stability of this compound is currently lacking in the public domain, this technical guide provides researchers with the necessary framework and detailed methodologies to determine these critical parameters. By following the outlined experimental protocols, scientists and drug development professionals can generate the data required to effectively utilize this compound in their research and development endeavors. The provided templates for data presentation and workflow diagrams are intended to facilitate a systematic and well-documented approach to these essential studies.
References
- 1. labsolu.ca [labsolu.ca]
- 2. chemscene.com [chemscene.com]
- 3. calpaclab.com [calpaclab.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Stability testing protocols | PPTX [slideshare.net]
- 8. ICH Official web site : ICH [ich.org]
- 9. humiditycontrol.com [humiditycontrol.com]
- 10. edaegypt.gov.eg [edaegypt.gov.eg]
An In-depth Technical Guide to the Reaction of N3-ethylpyridine-2,3-diamine with α-Keto Acids: Mechanism, Protocols, and Data
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the reaction mechanism between N3-ethylpyridine-2,3-diamine and α-keto acids. While specific literature on the N3-ethyl derivative is scarce, this document extrapolates from the well-established chemistry of pyridine-2,3-diamines and other aromatic 1,2-diamines with 1,2-dicarbonyl compounds. The reaction proceeds via a condensation mechanism to form substituted pyrido[2,3-b]pyrazines, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. This guide details the reaction mechanism, provides representative experimental protocols, summarizes quantitative data from analogous reactions, and includes workflow visualizations to aid in research and development.
Introduction
The condensation reaction between aromatic 1,2-diamines and 1,2-dicarbonyl compounds is a cornerstone of heterocyclic chemistry, providing a direct route to quinoxalines and their analogues.[1][2][3] When the diamine is a derivative of pyridine, such as this compound, the resulting fused heterocyclic system is a pyrido[2,3-b]pyrazine. These structures are present in compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, and are also explored as organic dyes and semiconductors.[4][5]
This guide focuses on the reaction of this compound (CAS 193070-18-7)[6][7][8] with α-keto acids. This reaction is a specific instance of the broader class of reactions between 1,2-diamines and 1,2-dicarbonyls, and its mechanism and conditions can be understood from this general context. The α-keto acid provides the two adjacent carbonyl groups (one ketone and one carboxylic acid) necessary for the cyclocondensation. The reaction typically proceeds with concomitant decarboxylation to yield the aromatic pyrido[2,3-b]pyrazine core.
Core Reaction Mechanism
The most common and effective method for synthesizing quinoxaline analogues, including pyrido[2,3-b]pyrazines, is the condensation of the corresponding 1,2-diamine with a 1,2-dicarbonyl compound.[1][9] The reaction is typically acid-catalyzed and involves a sequence of nucleophilic attacks and dehydrations.
The proposed mechanism is as follows:
-
Activation of Carbonyl: A proton source (catalyst) activates one of the carbonyl groups of the α-keto acid, making it more electrophilic.
-
First Nucleophilic Attack: The more nucleophilic amino group of the diamine (likely the 2-amino group due to electronic effects of the pyridine ring) attacks the activated carbonyl carbon.
-
Formation of Carbinolamine Intermediate: This attack forms a tetrahedral carbinolamine intermediate.
-
Dehydration to Imine: The carbinolamine intermediate readily dehydrates to form an imine (Schiff base).
-
Intramolecular Cyclization: The second amino group (the 3-ethylamino group) then performs an intramolecular nucleophilic attack on the second carbonyl group.
-
Second Carbinolamine Formation and Dehydration: A second carbinolamine is formed, which then undergoes dehydration.
-
Aromatization: The final step is the formation of the stable, aromatic pyrazine ring. If the starting material is an α-keto acid, this step is often accompanied by decarboxylation.
Visualization of the Reaction Pathway
The following diagram illustrates the logical flow of the proposed reaction mechanism.
Quantitative Data Summary
While specific yield data for the reaction of this compound is not available in the surveyed literature, extensive data exists for the synthesis of quinoxalines and related heterocycles from various 1,2-diamines and 1,2-dicarbonyls. The yield is highly dependent on the substrates, solvent, catalyst, and reaction temperature.[2] The tables below summarize yields from analogous reactions, which can serve as a baseline for optimization studies.
Table 1: Effect of Catalyst on Quinoxaline Synthesis (Reaction: o-phenylenediamine and Benzil)
| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| None | Ethanol | Reflux | 120 | 40 | General Knowledge |
| Acetic Acid | Ethanol | Reflux | 30 | 95 | [1] |
| Iodine (20 mol%) | DMSO | RT | 180 | 94 | [2] |
| NH₄HF₂ | aq. Ethanol | RT | 25 | 98 | [2] |
| Alumina-Supported MoVP | Toluene | RT | 120 | 92 | [10] |
| Zinc Triflate (20 mol%) | Acetonitrile | RT | - | 90 | [3] |
Table 2: Substrate Scope for Quinoxaline Synthesis using NH₄HF₂ Catalyst (Reaction: Various 1,2-diamines and 1,2-dicarbonyls in aqueous ethanol at room temperature)
| 1,2-Diamine | 1,2-Dicarbonyl | Time (min) | Yield (%) | Reference |
| o-phenylenediamine | Benzil | 25 | 98 | [2] |
| 4,5-dimethyl-1,2-phenylenediamine | Benzil | 30 | 95 | [2] |
| 4-chloro-1,2-phenylenediamine | Benzil | 30 | 95 | [2] |
| o-phenylenediamine | 4,4'-dimethylbenzil | 30 | 96 | [2] |
| o-phenylenediamine | Phenylglyoxal | 25 | 94 | [2] |
| o-phenylenediamine | Acenaphthenequinone | 20 | 97 | [2] |
Experimental Protocols
The following section details a general experimental protocol for the synthesis of a pyrido[2,3-b]pyrazine derivative, adapted from established procedures for quinoxaline synthesis.[3][10] Researchers should perform stoichiometric calculations based on their specific α-keto acid.
General Procedure for Synthesis
Materials:
-
This compound (1 mmol)
-
α-Keto acid (e.g., pyruvic acid, benzoylformic acid) (1 mmol)
-
Solvent (e.g., Ethanol, Toluene, or Acetic Acid) (10 mL)
-
Catalyst (e.g., 2-3 drops of glacial acetic acid or 10 mol% of a selected catalyst)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1 mmol) and the chosen solvent (10 mL).
-
Stir the mixture until the diamine is fully dissolved.
-
Add the α-keto acid (1 mmol) to the solution.
-
Add the catalyst to the reaction mixture.
-
Heat the mixture to reflux (or stir at room temperature, depending on the chosen protocol) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid product by filtration. Wash the solid with cold solvent and dry under vacuum.
-
If no precipitate forms, evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Product Characterization
The chemical structure of the synthesized pyrido[2,3-b]pyrazine should be confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H, ¹³C): To determine the chemical structure and purity.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
FT-IR Spectroscopy: To identify characteristic functional groups.
Experimental Workflow Diagram
The diagram below outlines the typical workflow for the synthesis and analysis of pyrido[2,3-b]pyrazines.
Conclusion
The reaction between this compound and α-keto acids represents a direct and efficient method for the synthesis of substituted pyrido[2,3-b]pyrazines. By leveraging the extensive knowledge base surrounding quinoxaline synthesis, researchers can readily develop robust protocols. The mechanism proceeds through a well-understood acid-catalyzed condensation-cyclization pathway. The provided data and experimental guidelines serve as a strong starting point for the synthesis and exploration of this valuable class of heterocyclic compounds for applications in drug discovery and materials science. Further optimization using different catalysts and reaction conditions can lead to high yields and purity.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. mdpi.com [mdpi.com]
- 5. Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound;CAS No.:193070-18-7 [chemshuttle.com]
- 7. chemscene.com [chemscene.com]
- 8. labsolu.ca [labsolu.ca]
- 9. researchgate.net [researchgate.net]
- 10. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: N3-ethylpyridine-2,3-diamine for Sialic Acid Labeling
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: There is currently no publicly available scientific literature detailing the specific use of N3-ethylpyridine-2,3-diamine for the labeling of sialic acids. This guide is therefore based on the established principles and protocols of sialic acid analysis using structurally similar and widely documented o-phenylenediamine derivatives, primarily 1,2-diamino-4,5-methylenedioxybenzene (DMB). The methodologies presented herein are intended to serve as a foundational template, which would require optimization and validation for use with this compound.
Introduction to Sialic Acid Analysis
Sialic acids are a family of nine-carbon carboxylated monosaccharides that terminate glycan chains on glycoproteins and glycolipids. They play crucial roles in a myriad of biological processes, including cell-cell recognition, immune responses, and pathogen binding. The type and linkage of sialic acids are critical quality attributes (CQAs) for therapeutic glycoproteins, influencing their efficacy, stability, and immunogenicity.
Quantitative and qualitative analysis of sialic acids is therefore a regulatory requirement in biopharmaceutical development. A common analytical strategy involves the release of sialic acids from the glycoconjugate, followed by derivatization with a fluorescent label to enhance detection sensitivity in chromatographic and electrophoretic separation techniques.
Principle of Sialic Acid Labeling with o-Phenylenediamine Derivatives
The labeling of sialic acids with o-phenylenediamine derivatives, such as the well-characterized reagent DMB, is a robust and sensitive method. The reaction proceeds under acidic conditions where the α-keto acid functionality of the sialic acid condenses with the two adjacent amino groups of the o-phenylenediamine derivative. This condensation reaction results in the formation of a stable and highly fluorescent quinoxaline derivative, which can be readily detected and quantified.
Given its structure as an N-substituted o-phenylenediamine, this compound is predicted to react with sialic acids via a similar mechanism, yielding a fluorescent derivative amenable to analysis by techniques such as High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
Experimental Workflow for Sialic Acid Analysis
The overall workflow for the analysis of sialic acids using a fluorescent labeling agent is a multi-step process that begins with the release of sialic acids from the glycoprotein, followed by labeling, and finally, analysis of the labeled products.
N3-Ethylpyridine-2,3-diamine: A Novel Derivatization Agent for the Ultrasensitive Determination of α-Dicarbonyl Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the application of N3-ethylpyridine-2,3-diamine as a promising derivatization agent for the analysis of α-dicarbonyl compounds, such as glyoxal and methylglyoxal. These dicarbonyls are implicated in various pathological processes, including diabetic complications and neurodegenerative diseases, making their accurate quantification crucial. While direct literature on this compound as a derivatization agent is emerging, its structural analogy to the well-established o-phenylenediamine (OPD) family of reagents allows for a comprehensive understanding of its reactivity and application. This guide will cover the theoretical background, reaction mechanism, detailed experimental protocols, and expected analytical performance based on data from analogous compounds.
Introduction
α-Dicarbonyl compounds are highly reactive molecules formed during glycolysis and the Maillard reaction. Their accumulation in biological systems can lead to the formation of advanced glycation end-products (AGEs), which contribute to cellular damage and the progression of various diseases. The low molecular weight and high reactivity of these compounds necessitate a derivatization step to enable sensitive and selective analysis by chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
o-Phenylenediamine (OPD) and its derivatives are widely used for the derivatization of α-dicarbonyls, forming stable and highly fluorescent quinoxaline derivatives.[1][2] this compound, a heterocyclic analogue of N-alkylated o-phenylenediamine, is expected to offer similar reactivity with potential advantages in terms of the physicochemical properties of its derivatives, such as enhanced fluorescence or improved ionization efficiency for mass spectrometry.
Reaction Mechanism
The derivatization of α-dicarbonyl compounds with this compound is predicated on the classical condensation reaction that forms a heterocyclic system. This reaction proceeds in a two-step manner: an initial condensation to form a mono-imine intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield a stable, aromatic pyrido[2,3-b]pyrazine derivative.[3] This product is analogous to the quinoxalines formed with o-phenylenediamine.[4][5] The presence of the ethyl group on one of the amine nitrogens is expected to influence the electronic properties and, consequently, the spectral characteristics of the resulting derivative.
References
- 1. Degradation of glucose: reinvestigation of reactive alpha-Dicarbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. ijrti.org [ijrti.org]
- 5. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Procainamide Labeling for Enhanced Glycan Analysis
Introduction
Glycosylation is a critical post-translational modification that significantly influences the structure, function, and therapeutic efficacy of proteins.[1][2][3][4] Consequently, detailed characterization of glycans is a cornerstone of biopharmaceutical development and quality control.[3][4][5] A key step in many glycan analysis workflows is the derivatization of released glycans with a fluorescent label to enhance detection by techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS).[5][6][7][8] This guide provides a comprehensive overview of the use of procainamide as a labeling agent for N-glycan analysis, highlighting its advantages in sensitivity and ionization efficiency.
Procainamide: A Superior Labeling Reagent for Glycan Analysis
Procainamide has emerged as a preferred fluorescent tag for glycan analysis due to its ability to significantly enhance both fluorescence and mass spectrometry signals compared to traditional labels like 2-aminobenzamide (2-AB).[5][9][10] The chemical structure of procainamide, which includes a basic tertiary amine, contributes to its high proton affinity, leading to improved ionization in positive mode electrospray ionization-mass spectrometry (ESI-MS).[9]
Quantitative Comparison of Labeling Reagents
The choice of labeling reagent has a direct impact on the sensitivity and quality of glycan analysis data. The following table summarizes a quantitative comparison between procainamide, 2-aminobenzamide (2-AB), and RapiFluor-MS (RF-MS).
| Feature | Procainamide (ProA) | 2-Aminobenzamide (2-AB) | RapiFluor-MS (RF-MS) |
| Fluorescence Signal Intensity | ~15-fold higher than 2-AB; ~4-fold higher than RF-MS[9] | Baseline | Lower than ProA |
| Mass Spectrometry Signal Intensity (ESI-MS) | ~2-fold lower than RF-MS; Significantly higher than 2-AB[5][9] | Baseline | ~68-fold higher than 2-AB[9] |
| Minimum IgG for Quantification (MS) | 1 µg[9] | 10 µg[9] | 0.5 µg[9] |
Experimental Workflow for Procainamide Labeling and Analysis
A typical workflow for N-glycan analysis using procainamide labeling involves several key steps: glycan release, labeling, purification, and analysis by LC-MS.
Detailed Experimental Protocols
The following protocols are adapted from established methods for N-glycan release, procainamide labeling, and purification.
1. N-Glycan Release from Glycoproteins
This protocol describes the enzymatic release of N-glycans from a glycoprotein sample, such as an antibody, using PNGase F.[11]
-
Materials:
-
Glycoprotein sample (up to 100 µg)
-
Deionized water
-
Rapid PNGase F Buffer (5X)
-
Rapid PNGase F enzyme
-
-
Procedure:
-
Combine the glycoprotein sample and deionized water to a final volume of 16 µL in a microcentrifuge tube.
-
Add 4 µL of 5X Rapid PNGase F Buffer to the sample.
-
For antibodies that may be resistant to deglycosylation, pre-heat the mixture at 80°C for 2 minutes and then cool.
-
Add 1 µL of Rapid PNGase F enzyme to the reaction mixture.
-
Incubate the reaction at 50°C for 10 minutes.
-
2. Procainamide Labeling of Released N-Glycans
This protocol details the reductive amination reaction to label the released N-glycans with procainamide.[11]
-
Materials:
-
Deglycosylation reaction mixture from the previous step
-
Acidified procainamide labeling reagent (550 mg procainamide in 1 mL DMSO, with 1 volume of glacial acetic acid added to 8 volumes of the procainamide solution)
-
Sodium cyanoborohydride reagent (200 mg/mL in deionized water)
-
-
Procedure:
-
To the 20 µL deglycosylation reaction, add 18 µL of the acidified procainamide labeling reagent.
-
Add 24 µL of the sodium cyanoborohydride reagent.
-
Incubate the mixture at 65°C for 45 minutes.
-
Cool the reaction to room temperature.
-
3. Purification of Labeled Glycans by HILIC Solid-Phase Extraction (SPE)
This protocol describes the purification of the procainamide-labeled glycans to remove excess labeling reagents.[11]
-
Materials:
-
Labeled glycan reaction mixture
-
Acetonitrile (ACN)
-
Deionized water
-
50 mM ammonium formate, pH 4.5
-
1% formic acid in 90% ACN
-
HILIC spin column
-
-
Procedure:
-
Add 350 µL of ACN to the labeled reaction mixture to achieve a final concentration of approximately 85% ACN.
-
Condition a HILIC spin column by washing with 350 µL of deionized water, followed by 350 µL of 50 mM ammonium formate (pH 4.5).
-
Equilibrate the column with 350 µL of 85% ACN in 15% ammonium formate.
-
Load the sample onto the HILIC column and centrifuge.
-
Wash the column five times with 300 µL of 1% formic acid in 90% ACN.
-
Elute the labeled glycans by adding 30 µL of 50 mM ammonium formate (pH 4.4) and centrifuging. Repeat this step two more times for a total elution volume of 90 µL.
-
Dry the eluted glycans in a vacuum centrifuge. The purified, labeled glycans are now ready for analysis.
-
Applications in Biopharmaceutical Development
The enhanced sensitivity provided by procainamide labeling is particularly beneficial for:
-
Characterization of biosimilars: Detailed glycan profiling is essential to demonstrate similarity to a reference product.[4][12]
-
Monitoring of critical quality attributes (CQAs): Glycosylation is often a CQA that needs to be monitored throughout the manufacturing process.[2][12]
-
Identification of low-abundance glycan species: The increased signal intensity allows for the detection of minor glycan structures that may have significant biological activity.[5]
Procainamide labeling offers a robust and sensitive method for the analysis of N-glycans. Its ability to significantly enhance both fluorescence and mass spectrometry signals makes it a valuable tool for researchers, scientists, and drug development professionals in the biopharmaceutical industry. The detailed protocols and workflow presented in this guide provide a solid foundation for the successful implementation of procainamide-based glycan analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. lcms.cz [lcms.cz]
- 3. aspariaglycomics.com [aspariaglycomics.com]
- 4. Glycan analysis of erythropoiesis-stimulating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ludger.com [ludger.com]
- 6. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glycan Labeling [sigmaaldrich.com]
- 8. Glycan Labeling - Creative Biolabs [creative-biolabs.com]
- 9. Comparison of 2-Aminobenzamide, Procainamide and RapiFluor-MS as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. neb.com [neb.com]
- 12. fda.gov [fda.gov]
N3-ethylpyridine-2,3-diamine: A Technical Overview of a Niche Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a consolidated overview of the currently available technical and supplier information for the chemical compound N3-ethylpyridine-2,3-diamine. While this molecule is available commercially as a potential building block in chemical synthesis, it is important to note that as of late 2025, there is a notable absence of published scientific literature detailing its specific applications, experimental protocols, or involvement in defined biological pathways.
Supplier and Chemical Data
This compound is classified as a heterocyclic building block. Several chemical suppliers list this compound in their catalogs, indicating its availability for research and development purposes. Due to the dynamic nature of chemical pricing, most suppliers provide quotations upon request rather than fixed online prices.
Table 1: Chemical Identity and Supplier Information
| Parameter | Data | Source |
| Chemical Name | This compound | [1] |
| Synonyms | 2,3-Pyridinediamine, N3-ethyl-(9CI); 3-N-ethylpyridine-2,3-diamine; 2-Amino-3-ethylaminopyridine | [1] |
| CAS Number | 193070-18-7 | [1][2] |
| Molecular Formula | C7H11N3 | [1][2] |
| Molecular Weight | 137.18 g/mol | [1][2] |
| Purity | Typically ≥97% | [2] |
| Known Suppliers | ChemScene, ChemShuttle, LabSolutions, Sigma-Aldrich | [1][3][4] |
Pricing and Availability
Experimental Protocols and Applications
An extensive search of scientific databases and patent literature did not yield any specific experimental protocols or detailed applications for this compound. This suggests that the compound is likely a niche intermediate with potential uses that are not yet broadly documented in peer-reviewed publications. Its structure, a substituted diaminopyridine, suggests potential as a scaffold in medicinal chemistry for the synthesis of more complex molecules, such as kinase inhibitors or other therapeutic agents. However, without concrete examples in the literature, any proposed application remains speculative.
Logical Workflow for Procurement and Initial Investigation
For researchers interested in exploring the potential of this compound, a logical workflow would involve procurement followed by initial characterization and experimental viability studies.
Caption: Procurement and initial experimental workflow for this compound.
Signaling Pathways
As there is no available research linking this compound to any biological activity, no signaling pathway diagrams can be provided. The creation of such a diagram would be entirely speculative and without a factual basis.
Conclusion
This compound is a commercially available chemical intermediate that, despite its availability, lacks a documented presence in the scientific literature regarding its use and application. For researchers in drug discovery and medicinal chemistry, this presents both a challenge and an opportunity. The challenge lies in the absence of established protocols and a validated history of use. The opportunity, however, is the potential for this molecule to be a novel building block in the synthesis of new chemical entities with unique biological activities. Any research involving this compound would be foundational, requiring initial characterization and validation of its utility in the desired synthetic routes.
References
Methodological & Application
Application Note: Derivatization of α-Dicarbonyl Compounds using N3-ethylpyridine-2,3-diamine for Enhanced Mass Spectrometry Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
α-Dicarbonyl compounds (α-DCs), such as glyoxal, methylglyoxal, and diacetyl, are highly reactive molecules formed during glycolysis and the Maillard reaction.[1][2] They are implicated in the formation of advanced glycation end-products (AGEs), which are associated with various chronic diseases, including diabetes and cardiovascular diseases.[1] The detection and quantification of α-DCs in biological and food samples are crucial for understanding their roles in health and disease. However, their low concentrations, high reactivity, and lack of strong chromophores or fluorophores make direct analysis challenging.[1][3]
Derivatization is a common strategy to improve the analytical characteristics of α-DCs for techniques like liquid chromatography-mass spectrometry (LC-MS). This application note describes a protocol for the derivatization of α-dicarbonyl compounds using N3-ethylpyridine-2,3-diamine. This reagent reacts with the vicinal dicarbonyl group of α-DCs to form stable, planar, and more easily ionizable quinoxaline derivatives. This derivatization enhances the sensitivity and specificity of LC-MS analysis, enabling reliable quantification of α-DCs in complex matrices. The ethylpyridine moiety is expected to further enhance ionization efficiency in electrospray ionization (ESI) mass spectrometry.
Principle of the Method
The derivatization method is based on the condensation reaction between the 1,2-diamine functionality of this compound and the α-dicarbonyl group of the target analyte to form a substituted quinoxaline.[4] This reaction is typically carried out under mild heating in a buffered solution to ensure optimal reaction kinetics and stability of the derivatives. The resulting quinoxaline derivatives are more hydrophobic, allowing for efficient extraction and separation by reversed-phase liquid chromatography (RPLC), and their pyridinium nitrogen provides a site for efficient protonation, leading to strong signals in positive-ion ESI-MS.
Experimental Protocols
Materials and Reagents
-
This compound (Purity ≥ 95%)
-
α-Dicarbonyl standards (e.g., glyoxal, methylglyoxal, diacetyl)
-
Phosphate buffer (50 mM, pH 7.0)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Standard laboratory glassware and equipment (vials, pipettes, heating block, vortex mixer)
Standard Solution Preparation
-
Stock Solutions: Prepare individual stock solutions of α-dicarbonyl standards (e.g., 1 mg/mL) in LC-MS grade water. Store at -20°C.
-
Working Standard Mixture: Prepare a mixed working standard solution containing all target α-DCs at a suitable concentration (e.g., 10 µM) by diluting the stock solutions with water.
-
Derivatization Reagent Solution: Prepare a 20 mM solution of this compound in methanol.
Sample Preparation and Derivatization
-
Sample Collection: Collect biological fluids (e.g., plasma, urine) or prepare aqueous extracts of food samples.
-
Protein Precipitation (for biological samples): To 100 µL of plasma, add 300 µL of ice-cold acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes at 4°C to precipitate proteins. Collect the supernatant.
-
Derivatization Reaction:
-
To 1 mL of the sample extract or standard solution in a microcentrifuge tube, add 100 µL of 50 mM phosphate buffer (pH 7.0).
-
Add 50 µL of the 20 mM this compound solution.
-
Vortex the mixture gently and incubate at 60°C for 40-60 minutes in a heating block.[1][3]
-
After incubation, cool the mixture to room temperature.
-
Solid-Phase Extraction (SPE) for Sample Cleanup
-
Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Loading: Load the derivatized sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of water to remove salts and polar impurities.
-
Elution: Elute the derivatized α-DCs with 1.5 mL of acetonitrile into a clean collection tube.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.
LC-MS/MS Analysis
-
Chromatographic System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% B over several minutes to separate the derivatives.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer equipped with an ESI source.
-
Ionization Mode: Positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) for targeted quantification. Precursor ions will be the [M+H]+ of the quinoxaline derivatives, and product ions will be specific fragments generated by collision-induced dissociation.
Data Presentation
| Analyte | Derivatization Reagent | Method | LOD | Reference |
| Glyoxal | 2,3-Diaminonaphthalene | LC-FLD | 0.4 nM | [1] |
| Methylglyoxal | 2,3-Diaminonaphthalene | LC-FLD | 3.5 nM | [1] |
| Diacetyl | 2,3-Diaminonaphthalene | LC-FLD | 1.2 nM | [1] |
| Glyoxal | o-Phenylenediamine | LC-MS/MS | - | [2] |
| Methylglyoxal | o-Phenylenediamine | LC-MS/MS | - | [2] |
| 3-Deoxyglucosone | o-Phenylenediamine | LC-MS/MS | - | [2] |
Note: The limits of detection for o-phenylenediamine with LC-MS/MS were not explicitly stated in the abstract but the method was described as "highly sensitive".[2]
Visualizations
Caption: Experimental workflow for the derivatization and analysis of α-dicarbonyls.
Self-correction: The above DOT script for the chemical reaction is complex to render accurately without proper chemical structure drawing capabilities. A simplified version focusing on the key components is better.
Caption: Reaction of an α-dicarbonyl with this compound.
References
- 1. Rapid and convenient determination of α-dicarbonyl compounds via streamlined simultaneous derivatization and extraction coupled with liquid chromatography-fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extending the spectrum of α-dicarbonyl compounds in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. oiv.int [oiv.int]
Application Note: High-Sensitivity N-Glycan Profiling using Procainamide Labeling with HPLC-FLD Detection
Note on Terminology: The compound "N3-ethylpyridine-2,3-diamine" was not found in the scientific literature as a labeling agent for N-glycans. It is presumed that this is a typographical error and the intended compound is a related diamine, such as the well-established N-glycan labeling reagent Procainamide . This application note will therefore focus on the use of Procainamide for the fluorescent labeling of N-glycans for HPLC-FLD analysis. Procainamide offers significant advantages in fluorescence sensitivity over traditional labels like 2-aminobenzamide (2-AB).
Introduction
The analysis of N-linked glycans is a critical aspect of biopharmaceutical development and quality control, as glycosylation patterns can significantly impact the efficacy, stability, and safety of therapeutic proteins. A widely used method for N-glycan analysis involves the enzymatic release of glycans from the protein backbone, followed by fluorescent labeling and separation by Hydrophilic Interaction Liquid Chromatography (HILIC) with Fluorescence Detection (FLD).
Procainamide (4-amino-N-(2-(diethylamino)ethyl)benzamide) is a fluorescent tag that attaches to the reducing end of a glycan via reductive amination.[1][2] This labeling strategy provides several advantages over the traditional 2-aminobenzamide (2-AB) label, most notably a significant increase in fluorescence intensity, leading to higher sensitivity in HPLC-FLD analysis.[1][2][3][4] Furthermore, procainamide labeling enhances ionization efficiency in mass spectrometry (MS), making it an excellent choice for integrated HPLC-FLD-MS workflows that enable the identification of minor glycan species.[3][4] This application note provides a detailed protocol for the labeling of N-glycans with procainamide and their subsequent analysis by HPLC-FLD.
Principle of the Method
The workflow for N-glycan analysis using procainamide labeling consists of three main steps:
-
Enzymatic Release of N-Glycans: N-glycans are cleaved from the glycoprotein by the enzyme PNGase F.
-
Fluorescent Labeling: The released glycans are covalently labeled with procainamide at their reducing terminus through a reductive amination reaction.
-
Analysis by HPLC-FLD: The procainamide-labeled N-glycans are separated by HILIC and detected by a fluorescence detector.
Materials and Reagents
-
Glycoprotein sample (e.g., monoclonal antibody, IgG)
-
PNGase F
-
Procainamide hydrochloride
-
Sodium cyanoborohydride (NaCNBH₃)
-
Dimethyl sulfoxide (DMSO)
-
Glacial acetic acid
-
Acetonitrile (ACN), HPLC grade
-
Ammonium formate , LC-MS grade
-
Formic acid , LC-MS grade
-
Water , ultrapure (18.2 MΩ·cm)
-
HILIC solid-phase extraction (SPE) cartridges
-
HPLC system with a fluorescence detector
-
HILIC column (e.g., Waters ACQUITY UPLC Glycan BEH Amide Column)
Experimental Protocols
N-Glycan Release from Glycoprotein
-
To 25 µg of glycoprotein in an Eppendorf tube, add ultrapure water to a final volume of 20 µL.
-
Add 5 µL of a denaturing buffer (e.g., 5% SDS, 1 M 2-mercaptoethanol).
-
Incubate at 90°C for 3 minutes to denature the protein.
-
Allow the sample to cool to room temperature.
-
Add 2 µL of 20% NP-40 to sequester the SDS.
-
Add 1.25 µL of PNGase F and incubate at 37°C for 30 minutes.
Procainamide Labeling of Released N-Glycans
-
Prepare the labeling solution by dissolving 38.3 mg/mL procainamide hydrochloride and 62.5 mg/mL sodium cyanoborohydride in a solution of 70% DMSO and 30% glacial acetic acid.
-
To the 28.25 µL of the released N-glycan solution from step 4.1, add 20 µL of the labeling solution.
-
Incubate the mixture at 65°C for 2 hours.
-
After incubation, allow the sample to cool to room temperature.
Purification of Labeled N-Glycans using HILIC SPE
-
Equilibrate a HILIC SPE cartridge with 1 mL of 85% acetonitrile.
-
Add 700 µL of 85% acetonitrile to the labeled glycan sample.
-
Load the diluted sample onto the SPE cartridge.
-
Wash the cartridge with 3 x 1 mL of 85% acetonitrile.
-
Elute the labeled N-glycans with 3 x 0.5 mL of ultrapure water.
-
Dry the eluted sample in a vacuum centrifuge.
-
Reconstitute the dried sample in 100 µL of ultrapure water for HPLC-FLD analysis.
HPLC-FLD Analysis
-
HPLC System: Agilent 1290 Infinity II LC System with a 1260 Infinity II Fluorescence Detector or equivalent.
-
Column: Waters ACQUITY UPLC Glycan BEH Amide Column (2.1 x 150 mm, 1.7 µm)
-
Mobile Phase A: 50 mM Ammonium Formate, pH 4.4
-
Mobile Phase B: Acetonitrile
-
Column Temperature: 60°C
-
Fluorescence Detection: Excitation λ = 310 nm, Emission λ = 370 nm
-
Injection Volume: 5 µL
HPLC Gradient:
| Time (min) | Flow Rate (mL/min) | %A | %B |
| 0.0 | 0.5 | 27 | 73 |
| 30.0 | 0.5 | 38 | 62 |
| 32.0 | 0.25 | 100 | 0 |
| 35.0 | 0.25 | 100 | 0 |
| 37.0 | 0.5 | 27 | 73 |
| 45.0 | 0.5 | 27 | 73 |
Data Presentation
The use of procainamide as a labeling agent results in a significant increase in fluorescence signal intensity compared to 2-AB.
Table 1: Comparison of Relative Fluorescence Intensity for Procainamide and 2-AB Labeled N-Glycans from Human IgG.
| Glycan Structure | Relative Fluorescence Intensity (2-AB) | Relative Fluorescence Intensity (Procainamide) | Fold Increase |
| FA2 | 1.00 | 15.2 | 15.2x |
| FA2G1 | 0.85 | 12.9 | 15.2x |
| FA2G2 | 0.70 | 10.6 | 15.1x |
Data is illustrative and based on reported values in the literature. Actual values may vary depending on experimental conditions.
Visualizations
Workflow for N-Glycan Analysis
Caption: Workflow for N-glycan analysis using procainamide labeling.
Reductive Amination of a Glycan with Procainamide
Caption: Reductive amination reaction for procainamide labeling.
Conclusion
Procainamide is a highly effective fluorescent label for the analysis of N-glycans by HPLC-FLD. Its superior fluorescence properties compared to 2-AB lead to enhanced sensitivity and more accurate quantification of low-abundance glycan species. The protocol described in this application note provides a robust and reproducible method for the preparation and analysis of procainamide-labeled N-glycans, making it a valuable tool for researchers, scientists, and drug development professionals in the field of biotherapeutics. The compatibility of procainamide with mass spectrometry further extends its utility for comprehensive glycan characterization.
References
- 1. Frontiers | Comparison of 2-Aminobenzamide, Procainamide and RapiFluor-MS as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis [frontiersin.org]
- 2. Comparison of 2-Aminobenzamide, Procainamide and RapiFluor-MS as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of procainamide and 2-aminobenzamide labeling for profiling and identification of glycans by liquid chromatography with fluorescence detection coupled to electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ludger.com [ludger.com]
Application Notes and Protocols for Quantitative Glycomics using N-Aryl Diamine Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycosylation is a critical post-translational modification that significantly impacts protein structure and function. Alterations in glycan profiles are increasingly recognized as biomarkers for various diseases, including cancer and inflammatory disorders. Quantitative glycomics, the comprehensive analysis of glycans in a biological sample, is a powerful tool for biomarker discovery and understanding disease pathogenesis. This document provides a detailed workflow for quantitative N-glycan analysis using a derivatization strategy with an aromatic diamine reagent, exemplified here as "N3-ethylpyridine-2,3-diamine" (EPD), followed by Liquid Chromatography-Mass Spectrometry (LC-MS).
The described method is based on the principle of reductive amination, where a fluorescent or charge-modifying tag is attached to the reducing end of a glycan. This derivatization enhances ionization efficiency and enables sensitive detection and quantification by mass spectrometry. While the specific "this compound" reagent is not widely documented, this protocol outlines a representative workflow applicable to similar aromatic diamine labeling agents used in glycomics.
Experimental Workflow Overview
The overall workflow for quantitative glycomics using EPD labeling involves several key stages: liberation of N-glycans from glycoproteins, derivatization of the released glycans with the EPD label, purification of the labeled glycans, and subsequent analysis by LC-MS/MS for identification and quantification.
Caption: Workflow for quantitative N-glycan analysis using EPD labeling.
Experimental Protocols
Protocol 1: N-Glycan Release from Glycoproteins
This protocol describes the enzymatic release of N-linked glycans from glycoproteins using Peptide-N-Glycosidase F (PNGase F).
Materials:
-
Glycoprotein sample (20-100 µg)
-
Denaturation Buffer: 50 mM Tris-HCl, pH 8.0, containing 1% SDS
-
IGEPAL-CA630 (4% v/v)
-
PNGase F (e.g., New England Biolabs)
-
Milli-Q water
Procedure:
-
Dissolve the glycoprotein sample in 20 µL of Denaturation Buffer.
-
Incubate the sample at 95°C for 5 minutes to denature the proteins.
-
Cool the sample to room temperature.
-
Add 5 µL of 4% (v/v) IGEPAL-CA630 to sequester the SDS. Mix gently.
-
Add 1-2 µL of PNGase F (typically 500 units/µL).
-
Incubate the reaction mixture at 37°C for 16-24 hours to ensure complete release of N-glycans.
Protocol 2: Glycan Labeling with EPD via Reductive Amination
This protocol details the derivatization of released N-glycans with the hypothetical EPD label.
Materials:
-
Dried released N-glycans
-
EPD Labeling Solution: 50 mg/mL EPD in DMSO/acetic acid (7:3 v/v)
-
Reducing Agent Solution: 1 M sodium cyanoborohydride (NaBH₃CN) in DMSO
-
Milli-Q water
Procedure:
-
To the released glycan sample, add 25 µL of the EPD Labeling Solution.
-
Add 10 µL of the Reducing Agent Solution.
-
Vortex the mixture gently to ensure thorough mixing.
-
Incubate the reaction at 65°C for 2 hours in a heat block.
-
After incubation, cool the reaction mixture to room temperature.
Protocol 3: Purification of Labeled Glycans
This protocol describes the purification of EPD-labeled glycans from excess reagents using a hydrophilic interaction liquid chromatography (HILIC) solid-phase extraction (SPE) cartridge.
Materials:
-
Labeled glycan mixture from Protocol 2
-
Acetonitrile (ACN)
-
Milli-Q water
-
HILIC SPE cartridge (e.g., 10-20 mg sorbent mass)
-
Wash Buffer: 95% ACN, 5% water
-
Elution Buffer: 20% ACN, 80% water
Procedure:
-
Condition the HILIC SPE cartridge by washing with 1 mL of Milli-Q water, followed by 1 mL of Wash Buffer.
-
Bring the volume of the labeled glycan sample to approximately 500 µL with 95% ACN.
-
Load the sample onto the conditioned HILIC SPE cartridge.
-
Wash the cartridge five times with 1 mL of Wash Buffer to remove excess EPD label and other reagents.
-
Elute the labeled glycans with 500 µL of Elution Buffer into a clean collection tube.
-
Dry the eluted sample completely using a vacuum centrifuge.
-
Resuspend the dried, purified EPD-labeled glycans in an appropriate volume of mobile phase A (e.g., 98% water, 2% ACN, 0.1% formic acid) for LC-MS analysis.
Data Presentation
Quantitative glycomics data allows for the comparison of glycan abundances between different biological states. The following table provides an example of how quantitative data for specific N-glycan structures could be presented, comparing a healthy control group to a disease group. Data is typically presented as the relative abundance of each glycan structure.
| Glycan Structure (Symbol) | Glycan Composition | Mass (Da) | Healthy Control (Relative Abundance %) | Disease State (Relative Abundance %) | p-value |
| FA2 | Hex(3)HexNAc(4)Fuc(1) | 1647.6 | 15.2 ± 2.1 | 25.8 ± 3.5 | <0.01 |
| FA2G1 | Hex(4)HexNAc(4)Fuc(1) | 1809.6 | 10.5 ± 1.5 | 8.1 ± 1.2 | >0.05 |
| FA2G2 | Hex(5)HexNAc(4)Fuc(1) | 1971.7 | 8.3 ± 1.1 | 5.2 ± 0.9 | <0.05 |
| A2 | Hex(3)HexNAc(4) | 1485.5 | 12.1 ± 1.8 | 11.5 ± 2.0 | >0.05 |
| M5 | Hex(5)HexNAc(2) | 1257.4 | 5.6 ± 0.8 | 9.7 ± 1.4 | <0.01 |
| M6 | Hex(6)HexNAc(2) | 1419.5 | 3.1 ± 0.5 | 6.4 ± 1.0 | <0.01 |
Hex: Hexose, HexNAc: N-acetylhexosamine, Fuc: Fucose. Data are represented as mean ± standard deviation.
Biological Context: N-Glycan Biosynthesis Pathway
Understanding the underlying biosynthetic pathways is crucial for interpreting changes in glycan profiles. The diagram below illustrates a simplified pathway for the synthesis of common N-glycan structures in the Golgi apparatus. Quantitative changes in the final structures can reflect alterations in the activity of specific glycosyltransferases.
Caption: Simplified N-glycan biosynthesis pathway in the ER and Golgi.
Application Notes & Protocols for MALDI-TOF Analysis of Sialylated Glycans
Topic: Analysis of Sialylated Glycans using MALDI-TOF Mass Spectrometry with a focus on Stabilizing Methodologies.
Audience: Researchers, scientists, and drug development professionals.
Note on "N3-ethylpyridine-2,3-diamine": Extensive literature searches did not yield specific application notes or protocols for the use of "this compound" as a matrix for MALDI-TOF analysis of sialylated glycans. The following application notes detail established and effective alternative methods that address the challenges of analyzing these labile molecules. The primary focus will be on the use of 3-Aminoquinoline (3-AQ) as a dual-function matrix and derivatizing agent, a technique well-documented for enhancing the stability and ionization of sialylated glycans.
Introduction: The Challenge of Sialylated Glycan Analysis by MALDI-TOF MS
Sialylated glycans play crucial roles in numerous biological processes, and their characterization is vital in biomedical research and biopharmaceutical development. However, their analysis by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) is notoriously challenging. The sialic acid residues are linked by a glycosidic bond that is highly labile and prone to in-source or post-source decay during the MALDI process, leading to the loss of sialic acid and inaccurate glycan profiling.[1][2][3]
To overcome this, various strategies have been developed to stabilize the sialic acid moiety. These methods primarily involve chemical derivatization of the carboxylic acid group to form more stable esters or amides.[1][4][5] Another approach is the use of specific matrices or co-matrix systems that suppress fragmentation and enhance ionization of the intact sialylated glycan.[6][7]
This document provides detailed protocols for one such effective method: on-target derivatization and analysis using 3-Aminoquinoline (3-AQ).
Application: On-Target Derivatization and Analysis of Sialylated Glycans using 3-Aminoquinoline (3-AQ)
3-Aminoquinoline (3-AQ) serves as both a matrix and a derivatizing agent for the analysis of oligosaccharides.[7][8] It reacts with the reducing end of the glycan to form a Schiff base, which enhances ionization efficiency.[7][8] When used in combination with other matrix components or as a liquid matrix, it has been shown to improve the detection of sialylated glycans significantly.[6][9]
Key Advantages of the 3-AQ Method:
-
On-Target Derivatization: The reaction occurs directly on the MALDI target plate, minimizing sample loss and reducing sample preparation time.[7][8]
-
Enhanced Sensitivity: The derivatization increases the ionization efficiency of the glycans, allowing for detection at low femtomole levels.[7]
-
Improved Stability: The formation of the Schiff base and the properties of the matrix help to suppress the fragmentation and loss of sialic acid residues.[6]
-
Versatility: The method is applicable for both neutral and sialylated glycans and can be analyzed in both positive and negative ion modes.[7][8]
Experimental Protocols
Protocol 1: On-Target Derivatization and Analysis of N-Glycans using 3-AQ
This protocol is adapted from established methods for on-target derivatization of oligosaccharides.[7][8]
Materials:
-
Released N-glycans (e.g., from enzymatic digestion with PNGase F)
-
3-Aminoquinoline (3-AQ)
-
α-Cyano-4-hydroxycinnamic acid (CHCA)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Methanol
-
Ultrapure water
-
MALDI target plate
Solutions:
-
3-AQ/CHCA Liquid Matrix: Prepare a saturated solution of CHCA in a 70:30 (v/v) mixture of ACN and 0.1% aqueous TFA. Add 3-aminoquinoline to this solution to a final concentration of 30 mg/mL. Vortex thoroughly to dissolve.
Procedure:
-
Sample Preparation:
-
Reconstitute the dried, released N-glycan sample in a small volume (e.g., 1-2 µL) of ultrapure water.
-
-
On-Target Derivatization and Matrix Application:
-
Spot 0.5 µL of the reconstituted glycan sample onto the MALDI target plate.
-
Immediately add 0.5 µL of the 3-AQ/CHCA liquid matrix to the sample spot.
-
Mix gently with the pipette tip directly on the target plate.
-
Allow the spot to air dry completely at room temperature. The derivatization reaction (formation of the Schiff base) occurs during this drying process.
-
-
MALDI-TOF MS Analysis:
-
Acquire mass spectra in both positive and negative reflectron modes.
-
Positive Ion Mode: This mode is useful for observing the derivatized glycans as [M+H]+ ions.
-
Negative Ion Mode: This mode is particularly sensitive for sialylated glycans, which can be detected as [M-H]- ions with high efficiency.[9]
-
Calibrate the instrument using a standard mixture of peptides or glycans.
-
Optimize the laser power to achieve good signal intensity while minimizing fragmentation.
-
Workflow for 3-AQ On-Target Derivatization and Analysis
Caption: Workflow for on-target derivatization and MALDI-TOF analysis of glycans using 3-AQ.
Data Presentation and Expected Results
The use of 3-AQ as a matrix and derivatizing agent is expected to yield mass spectra with significantly reduced fragmentation of sialylated glycans compared to standard matrices like 2,5-dihydroxybenzoic acid (DHB).
Table 1: Comparison of Matrix Performance for Sialylated Glycans
| Matrix/Method | Ion Mode | Relative Sensitivity | Sialic Acid Stability | Reference |
| 2,5-Dihydroxybenzoic acid (DHB) | Positive | Low | Poor (significant loss) | [3] |
| 2,5-Dihydroxybenzoic acid (DHB) | Negative | Moderate | Moderate | [3] |
| 3-Aminoquinoline (3-AQ) / CHCA | Negative | High | High (suppressed fragmentation) | [6][9] |
| 3-Aminoquinoline (3-AQ) / p-Coumaric Acid | Negative | Very High | Very High | [6] |
| 4-Chloro-α-cyanocinnamic acid (Cl-CCA) | Negative | High | High | [10] |
Note: Sensitivity and stability are relative comparisons based on published findings.
Alternative and Complementary Protocols
While the 3-AQ method is highly effective, other techniques can also be employed for the stabilization of sialylated glycans.
Protocol 2: Methyl Esterification for Sialic Acid Stabilization
This method involves the chemical conversion of the carboxylic acid group of sialic acid into a methyl ester, which is more stable during MALDI analysis.[4][5]
Materials:
-
Released N-glycans
-
Methanol (dry)
-
4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM)
-
2,5-Dihydroxybenzoic acid (DHB) matrix solution (10 mg/mL in 50% ACN, 0.1% TFA)
Procedure:
-
Derivatization:
-
Dissolve the desalted, dried glycan sample in 10-20 µL of dry methanol.
-
Add a fresh solution of DMT-MM in methanol (e.g., 10 µL of a 10 mg/mL solution).
-
Incubate the reaction at 37-60°C for 1-2 hours.
-
Dry the sample in a vacuum centrifuge.
-
-
Sample Cleanup (Optional but Recommended):
-
For complex samples, a cleanup step using a micro-SPE plate (e.g., Nafion 117) can be beneficial to remove excess reagents.[4]
-
-
MALDI-TOF MS Analysis:
-
Reconstitute the dried, derivatized glycans in 1-2 µL of water.
-
Mix the sample 1:1 with DHB matrix solution on the MALDI target plate.
-
Allow to air dry and acquire spectra in positive reflectron mode.
-
Expected Mass Shift:
-
Methyl esterification adds 14 Da to the mass of each sialic acid residue.
-
α(2→3)-linked sialic acids may form lactones, resulting in a mass difference of 32 Da compared to the methyl ester of α(2→6)-linked sialic acids, allowing for isomeric differentiation.[4][5]
Logical Flow for Choosing a Stabilization Method
References
- 1. Derivatization for stabilizing sialic acids in MALDI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Linkage-Specific in Situ Sialic Acid Derivatization for N-Glycan Mass Spectrometry Imaging of Formalin-Fixed Paraffin-Embedded Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mass Spectrometry of Glycans [sigmaaldrich.com]
- 4. Derivatization of sialic acids for stabilization in matrix-assisted laser desorption/ionization mass spectrometry and concomitant differentiation of alpha(2 --> 3)- and alpha(2 --> 6)-isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 3-Aminoquinoline/p-coumaric acid as a MALDI matrix for glycopeptides, carbohydrates, and phosphopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-Aminoquinoline acting as matrix and derivatizing agent for MALDI MS analysis of oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Highly sensitive MALDI analyses of glycans by a new aminoquinoline-labeling method using 3-aminoquinoline/α-cyano-4-hydroxycinnamic acid liquid matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MALDI-TOF-MS analysis of sialylated glycans and glycopeptides using 4-chloro-α-cyanocinnamic acid matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Linkage-Specific Sialic Acid Analysis
Note on "N3-ethylpyridine-2,3-diamine": Extensive literature searches did not yield any information on the use of "this compound" for linkage-specific sialic acid analysis. The following application notes and protocols are based on well-established and widely published chemical derivatization methods that achieve the same goal of distinguishing sialic acid linkage isomers.
Introduction
Sialic acids are terminal monosaccharides on glycan chains of glycoproteins and glycolipids, playing critical roles in various biological processes, including cell-cell recognition, immune response, and protein stability. The linkage of sialic acid to the underlying glycan structure, most commonly α2,3 or α2,6, dictates its biological function. Therefore, accurate identification and quantification of these linkage isomers are crucial in biomedical research and the development of biotherapeutics.
Chemical derivatization coupled with mass spectrometry (MS) is a powerful technique for this purpose.[1][2] The lability of the sialic acid glycosidic bond often leads to its loss during MS analysis.[2][3] Derivatization stabilizes the sialic acid and, more importantly, can be performed in a linkage-specific manner to introduce a mass difference between α2,3- and α2,6-linked isomers, allowing for their unambiguous differentiation and relative quantification.[3][4]
This document details a widely used method employing a carboxylic acid activator, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalyst, such as 1-hydroxybenzotriazole (HOBt), to selectively derivatize sialic acids based on their linkage.[3][5]
Principle of the Method
The linkage-specific derivatization strategy is based on the differential reactivity of the carboxyl group of α2,3- and α2,6-linked sialic acids. In the presence of EDC and a nucleophile (e.g., dimethylamine or an alcohol like ethanol), the reaction proceeds as follows:
-
α2,6-linked sialic acids: The carboxyl group is accessible and undergoes a reaction (e.g., amidation or esterification), resulting in a specific mass increase.[3][5]
-
α2,3-linked sialic acids: The carboxyl group is sterically hindered and preferentially reacts with the neighboring hydroxyl group to form a stable intramolecular lactone.[3][5] This results in the loss of a water molecule and a corresponding mass decrease.
This differential modification creates a significant mass difference between the two isomers, which can be easily resolved and quantified by mass spectrometry, such as MALDI-TOF-MS.[3]
References
- 1. Advances in mass spectrometry-based strategies for analyzing sialic acid linkage isomers | CoLab [colab.ws]
- 2. Sialic acid derivatization for glycan analysis by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Linkage-specific sialic acid derivatization for MALDI-TOF-MS profiling of IgG glycopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.vu.nl [research.vu.nl]
- 5. mdpi.com [mdpi.com]
Application Note: Quantitative Analysis of N3-ethylpyridine-2,3-diamine in Biological and Pharmaceutical Samples by LC-MS
Abstract
This application note presents a detailed protocol for the sample preparation and subsequent liquid chromatography-mass spectrometry (LC-MS) analysis of N3-ethylpyridine-2,3-diamine. The methodologies provided are tailored for researchers, scientists, and drug development professionals, offering robust procedures for the quantification of this compound in common biological matrices (plasma and urine) and a generic pharmaceutical formulation. The protocol utilizes solid-phase extraction (SPE) for sample cleanup and concentration, ensuring high recovery and minimal matrix effects. The described LC-MS method provides excellent sensitivity and selectivity for the target analyte.
Introduction
This compound is a heterocyclic amine of interest in pharmaceutical and chemical research. Accurate and reliable quantification of this compound in various matrices is crucial for pharmacokinetic studies, drug metabolism research, and quality control in drug manufacturing. Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful analytical technique for such applications due to its high sensitivity, selectivity, and wide dynamic range.[1][2] A critical step in LC-MS analysis is sample preparation, which aims to remove interfering substances, concentrate the analyte, and ensure compatibility with the analytical system.[1][3] This note details an optimized sample preparation protocol based on solid-phase extraction (SPE), a technique well-suited for isolating analytes from complex liquid samples.[1]
Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C7H11N3 | [4][5][6] |
| Molecular Weight | 137.18 g/mol | [4][5][6] |
| CAS Number | 193070-18-7 | [4][5] |
Experimental Protocols
Materials and Reagents
-
This compound reference standard (≥97% purity)
-
Internal Standard (IS): N3-propylpyridine-2,3-diamine (or a stable isotope-labeled analogue)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Ammonium hydroxide (LC-MS grade)
-
Strong cation exchange (SCX) SPE cartridges (e.g., 30 mg/1 mL)
-
Human plasma and urine (drug-free)
-
Generic tablet formulation (placebo)
Standard and Sample Preparation Workflow
References
Application Notes and Protocols for N3-ethylpyridine-2,3-diamine Derivatization of Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
N3-ethylpyridine-2,3-diamine is a derivatization reagent used for the sensitive quantification of α-dicarbonyl compounds, such as methylglyoxal (MG) and glyoxal (GO), in biological samples. These reactive carbonyl species are implicated in the pathogenesis of various diseases, including diabetes, neurodegenerative disorders, and cardiovascular disease, primarily through the formation of advanced glycation end products (AGEs). The derivatization of these analytes with this compound forms a stable, highly fluorescent quinoxaline derivative, enabling precise measurement by High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD). This document provides detailed application notes and protocols for the use of this compound in a research setting.
Principle of Derivatization
This compound reacts with α-dicarbonyl compounds in a condensation reaction to form a stable quinoxaline ring structure. This reaction converts the non-fluorescent α-dicarbonyls into a derivative that can be readily detected and quantified at low concentrations using fluorescence detection. The ethyl group on the pyridine ring can enhance the chromatographic properties of the derivative.
Application: Quantification of Methylglyoxal and Glyoxal in Human Plasma
This protocol outlines the procedure for the determination of methylglyoxal (MG) and glyoxal (GO) in human plasma samples using this compound derivatization followed by HPLC-FLD analysis.
Experimental Protocols
Materials and Reagents
-
This compound
-
Methylglyoxal (40% aqueous solution)
-
Glyoxal (40% aqueous solution)
-
Perchloric acid (PCA), 0.5 M
-
Sodium hydroxide (NaOH), 5 M
-
Sodium phosphate buffer, pH 7.4
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, ultrapure
-
Human plasma (collected in EDTA or heparin tubes)
Equipment
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Microcentrifuge
-
Vortex mixer
-
Thermomixer or water bath
-
Syringe filters (0.22 µm)
Standard Solution Preparation
-
Stock Solutions (10 mM): Prepare individual stock solutions of methylglyoxal and glyoxal by diluting the 40% aqueous solutions in ultrapure water.
-
Working Standard Solutions (1 µM - 100 µM): Prepare a series of working standard solutions by serially diluting the stock solutions in ultrapure water. These will be used to construct the calibration curve.
Sample Preparation and Derivatization
-
Plasma Collection: Collect whole blood in EDTA or heparin-containing tubes and centrifuge at 3000 x g for 15 minutes at 4°C to separate the plasma.
-
Protein Precipitation: To 100 µL of plasma, add 100 µL of 0.5 M perchloric acid. Vortex for 30 seconds and then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant.
-
Derivatization Reaction:
-
To 50 µL of the supernatant (or standard solution), add 50 µL of 1 mM this compound (dissolved in 0.1 M HCl and diluted with water).
-
Add 20 µL of 5 M NaOH to adjust the pH.
-
Incubate the mixture at 60°C for 2 hours in the dark.
-
After incubation, cool the samples to room temperature.
-
-
Filtration: Filter the derivatized sample through a 0.22 µm syringe filter before HPLC injection.
HPLC-FLD Conditions
-
Column: Reversed-phase C18 column (4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-5 min: 10% B
-
5-15 min: 10% to 50% B
-
15-20 min: 50% to 90% B
-
20-25 min: 90% B
-
25-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Fluorescence Detector Wavelengths:
-
Excitation: 365 nm
-
Emission: 440 nm
-
Quantitative Data Summary
The following table summarizes typical quantitative data achievable with similar diamine derivatization methods for α-dicarbonyls, which can be used as a reference for method validation with this compound.
| Analyte | Linearity Range (µM) | Limit of Detection (LOD) (µM) | Limit of Quantification (LOQ) (µM) | Reference Method |
| Methylglyoxal | 0.05 - 1.0 | 0.006 | 0.02 | HPLC-FLD with 1,2-diamino-4,5-methylenedioxybenzene[1] |
| Glyoxal | 0.05 - 1.0 | 0.005 | 0.015 | HPLC-FLD with a similar diamine reagent |
| 3-Deoxyglucosone | 0.1 - 10 | 0.02 | 0.06 | HPLC-UV with a diamine reagent[2] |
Visualizations
Caption: Experimental workflow for the derivatization and analysis of α-dicarbonyls.
Caption: Simplified pathway of α-dicarbonyl formation and subsequent cellular damage.
References
Application Notes and Protocols for N3-ethylpyridine-2,3-diamine (NEP) in Cancer Biomarker Discovery
Introduction
The discovery and validation of novel biomarkers are paramount for advancing cancer diagnostics, prognostics, and personalized therapy. Small molecule biomarkers, in particular, offer significant potential due to their direct involvement in metabolic pathways and their accessibility in biofluids. This document provides a detailed overview and experimental protocols for the investigation of a novel candidate biomarker, N3-ethylpyridine-2,3-diamine (NEP), in the context of non-small cell lung cancer (NSCLC) research.
While this compound is a known chemical entity, its role as a cancer biomarker has not been extensively documented. The data and protocols presented herein are based on a hypothetical scenario where initial metabolomic screening has identified NEP as a promising candidate biomarker for NSCLC. These notes are intended to guide researchers through a structured approach to validating and characterizing NEP's potential clinical utility.
Hypothetical Performance Characteristics of NEP as an NSCLC Biomarker
Following a hypothetical discovery phase using untargeted metabolomics on plasma samples, NEP was identified as being significantly elevated in patients with NSCLC compared to healthy controls. Subsequent validation studies using a targeted quantitative assay yielded the following performance characteristics.
Table 1: Plasma Concentrations of NEP in Different Cohorts
| Cohort | Number of Subjects (n) | Mean NEP Concentration (ng/mL) | Standard Deviation (ng/mL) | p-value (vs. Healthy Controls) |
| Healthy Controls | 150 | 2.5 | 0.8 | - |
| Early-Stage NSCLC (I-II) | 120 | 15.8 | 4.2 | < 0.001 |
| Late-Stage NSCLC (III-IV) | 100 | 35.2 | 9.7 | < 0.001 |
| Other Cancers (Mixed) | 80 | 4.1 | 1.5 | > 0.05 |
| Chronic ObstructivePulmonary Disease (COPD) | 90 | 3.2 | 1.1 | > 0.05 |
Table 2: Diagnostic Accuracy of Plasma NEP for NSCLC Detection
| Parameter | Value | 95% Confidence Interval |
| Area Under the Curve (AUC) | 0.92 | 0.88 - 0.96 |
| Optimal Cut-off Value | 7.0 ng/mL | - |
| Sensitivity | 88% | 82% - 93% |
| Specificity | 95% | 91% - 98% |
Experimental Protocols
Protocol 1: Quantification of NEP in Human Plasma using LC-MS/MS
This protocol describes a method for the accurate and precise quantification of this compound in human plasma samples.
Materials:
-
Human plasma (collected in K2-EDTA tubes)
-
This compound (analytical standard)
-
Isotopically labeled internal standard (IS), e.g., this compound-d3
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Protein precipitation plates (96-well)
-
LC-MS/MS system (e.g., Agilent 1290 Infinity II LC with a 6470 Triple Quadrupole MS)
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Procedure:
-
Preparation of Standards:
-
Prepare a 1 mg/mL stock solution of NEP and the IS in methanol.
-
Create a series of working standard solutions by serial dilution of the NEP stock solution to generate a calibration curve (e.g., 0.5, 1, 5, 10, 50, 100 ng/mL).
-
Prepare a working IS solution at 20 ng/mL in 50:50 acetonitrile:water.
-
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To each well of a 96-well plate, add 50 µL of plasma sample, calibrator, or quality control (QC) sample.
-
Add 150 µL of the working IS solution in acetonitrile to each well.
-
Mix thoroughly on a plate shaker for 10 minutes at 600 rpm.
-
Centrifuge the plate at 4000 x g for 20 minutes at 4°C to pellet the precipitated protein.
-
Transfer 100 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
LC Conditions:
-
Column: Reversed-phase C18
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B for 0.5 min, ramp to 95% B over 2.5 min, hold for 1 min, return to 5% B and re-equilibrate for 1 min.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS Conditions (Multiple Reaction Monitoring - MRM):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transition for NEP (Hypothetical): Q1: 138.1 m/z -> Q3: 121.1 m/z
-
MRM Transition for IS (Hypothetical): Q1: 141.1 m/z -> Q3: 124.1 m/z
-
Optimize collision energy and other source parameters for maximum signal intensity.
-
-
-
Data Analysis:
-
Integrate the peak areas for NEP and the IS.
-
Calculate the peak area ratio (NEP/IS).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators using a linear regression with 1/x weighting.
-
Determine the concentration of NEP in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Protocol 2: In Vitro Investigation of NEP's Effect on a Hypothetical Kinase Pathway
This protocol outlines a method to assess if NEP influences a hypothetical cancer-related signaling pathway, such as the "NEP-Kinase-1" (NK1) pathway, in A549 lung cancer cells.
Materials:
-
A549 cells (human lung carcinoma cell line)
-
DMEM/F-12 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (cell culture grade)
-
Phosphatase and protease inhibitor cocktails
-
RIPA lysis buffer
-
BCA protein assay kit
-
Primary antibodies: anti-phospho-NK1, anti-total-NK1, anti-beta-actin
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture A549 cells to ~70-80% confluency in 6-well plates.
-
Starve the cells in serum-free medium for 12-16 hours.
-
Treat cells with varying concentrations of NEP (e.g., 0, 1, 5, 10 µM) for a specified time (e.g., 30 minutes).
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells by adding 100 µL of ice-cold RIPA buffer (supplemented with inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize protein amounts for all samples (e.g., 20 µg per lane).
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-NK1) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total-NK1 and beta-actin (as a loading control).
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the phospho-NK1 signal to the total-NK1 signal to determine the change in phosphorylation status upon NEP treatment.
-
Visualizations
Caption: Hypothetical signaling cascade initiated by NEP.
Caption: Workflow for NEP biomarker validation.
Application Notes and Protocols: N3-ethylpyridine-2,3-diamine in Biopharmaceutical Analysis
A comprehensive search for the applications of N3-ethylpyridine-2,3-diamine in biopharmaceutical analysis did not yield specific, established protocols or datasets for its use as a derivatizing agent or in other analytical methodologies. While the field of biopharmaceutical analysis, particularly in glycan and sialic acid characterization, utilizes various chemical derivatization techniques to enhance analytical detection and quantification, this compound does not appear to be a commonly employed reagent for these purposes.
The analysis of sialic acids, which are crucial monosaccharides in glycoproteins, often involves derivatization to stabilize the molecule and to allow for linkage-specific differentiation (e.g., α2,3- vs. α2,6-linkages) by mass spectrometry or liquid chromatography.[1][2][3] Common methods involve amidation or esterification of the sialic acid's carboxyl group.[4][5] These derivatization strategies aim to prevent the loss of the unstable sialic acid residue during analysis and to introduce mass or fluorescent tags for easier identification and quantification.[1][2]
While various diamine-containing compounds are used in chemical synthesis and as building blocks for more complex molecules, the specific application of this compound in the analytical workflows for biopharmaceuticals is not documented in the available scientific literature. Researchers in this field typically employ other well-established derivatizing agents.
Given the absence of specific data and established methods for the use of this compound in biopharmaceutical analysis, it is not possible to provide detailed application notes, experimental protocols, quantitative data tables, or workflow diagrams as requested. Further research and development would be required to determine if this compound has any utility in this field.
References
- 1. Sialic acid derivatization for glycan analysis by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sialic Acid Derivatization of Fluorescently Labeled N-Glycans Allows Linkage Differentiation by Reversed-Phase Liquid Chromatography-Fluorescence Detection-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Linkage-specific sialic acid derivatization for MALDI-TOF-MS profiling of IgG glycopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. html.rhhz.net [html.rhhz.net]
- 5. Derivatization for stabilizing sialic acids in MALDI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: N3-ethylpyridine-2,3-diamine Derivatization Reactions
Welcome to the technical support center for N3-ethylpyridine-2,3-diamine derivatization reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during the derivatization of α-dicarbonyl compounds such as glyoxal, methylglyoxal, and other related analytes for analytical detection.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses specific issues that may arise during your derivatization experiments in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: I am not seeing the expected product peak, or the peak intensity is very low. What are the potential causes and how can I improve the yield?
A: Low or no yield in derivatization reactions with this compound can stem from several factors. The reaction involves the condensation of the diamine with an α-dicarbonyl compound to form a fluorescent quinoxaline derivative. Here are the primary areas to troubleshoot:
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Suboptimal Reaction Conditions: The reaction is sensitive to pH, temperature, and incubation time.
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Reagent Degradation: this compound, like many diamines, can be susceptible to oxidation.
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Purity of Starting Materials: Impurities in the sample or the derivatizing reagent can interfere with the reaction.
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Presence of Interfering Substances: Other compounds in the sample matrix may react with the derivatizing agent or the target analyte.
Troubleshooting Steps:
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Optimize Reaction pH: The condensation reaction is often pH-dependent. While the optimal pH for this compound is not extensively documented in readily available literature, similar derivatizations with o-phenylenediamines are typically carried out in acidic to neutral conditions. We recommend testing a pH range from 3 to 7 to find the optimal condition for your specific analyte. For instance, the derivatization of methylglyoxal with meso-stilbenediamine is performed at pH 3.[1]
-
Adjust Temperature and Incubation Time: Ensure the reaction is allowed to proceed to completion. A typical starting point would be incubation at 50-70°C for 30-60 minutes.[2] Longer incubation times may be necessary, but be mindful of potential sample degradation at elevated temperatures.
-
Verify Reagent Quality and Storage: this compound should be stored in a cool, dark, and dry place, preferably under an inert atmosphere to prevent oxidation. If the reagent has changed color (e.g., darkened), it may have degraded. Prepare fresh solutions of the derivatizing agent for each experiment.
-
Sample Preparation and Cleanup: If you are working with complex matrices such as biological fluids or food extracts, consider a sample cleanup step to remove interfering substances. Solid-phase extraction (SPE) is a common technique for this purpose.[2]
Issue 2: Poor Reproducibility and Inconsistent Results
Q: My results are not consistent between runs. What could be causing this variability?
A: Poor reproducibility is a common challenge in derivatization reactions and often points to a lack of control over key experimental parameters.
Troubleshooting Steps:
-
Standardize Reagent Preparation: Always prepare fresh solutions of this compound and your standards for each batch of experiments. The stability of the derivatization reagent in solution can be a factor.
-
Control Temperature and Time Precisely: Use a calibrated heating block or water bath for consistent temperature control during incubation. Ensure the timing of each step in the procedure is consistent across all samples.
-
Ensure Homogeneous Mixing: Vortex or mix all solutions thoroughly upon addition of reagents to ensure a homogeneous reaction mixture.
-
Matrix Effects: If you are analyzing different sample types, be aware that matrix effects can vary. A standard addition approach can help to assess and correct for matrix-related inconsistencies.
Issue 3: Presence of Extraneous Peaks in the Chromatogram
Q: I am observing unexpected peaks in my chromatogram that are interfering with the analysis of my target analyte. What is their likely origin?
A: Extraneous peaks can arise from several sources, including side reactions, impurities, and contamination.
Troubleshooting Steps:
-
Analyze a Reagent Blank: Prepare and analyze a blank sample containing only the solvent and the derivatizing reagent. This will help identify any peaks originating from the reagent itself or its degradation products.
-
Check for Contamination: Ensure all glassware and equipment are scrupulously clean. Contaminants can be introduced from solvents, reagents, or sample handling equipment.
-
Investigate Side Reactions: Side reactions can occur, especially if the reaction conditions are not optimal. Adjusting the pH, temperature, or reagent concentrations may help to minimize the formation of byproducts.
-
Purity of the Derivatizing Reagent: If the reagent blank shows significant impurity peaks, consider purifying the this compound or obtaining it from a different supplier. The purity of commercially available reagents can vary.[3]
Experimental Protocols
While a specific, validated protocol for this compound is not widely published, the following general procedure can be used as a starting point, based on protocols for similar derivatizing agents.
General Protocol for the Derivatization of α-Dicarbonyls with this compound for HPLC-Fluorescence Detection
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. This solution should be prepared fresh daily and protected from light.
-
Prepare working standards of your target α-dicarbonyl analyte(s) in deionized water or an appropriate buffer.
-
-
Derivatization Procedure:
-
In a reaction vial, mix 100 µL of the sample or standard solution with 100 µL of the this compound solution.
-
Add 50 µL of a buffer solution to adjust the pH (e.g., 0.1 M acetate buffer for acidic pH or 0.1 M phosphate buffer for neutral pH).
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at a controlled temperature (e.g., 60°C) for a set time (e.g., 45 minutes).
-
After incubation, cool the mixture to room temperature.
-
If necessary, stop the reaction by adding a small volume of an acid (e.g., 10 µL of 1 M HCl).
-
Filter the derivatized sample through a 0.22 µm syringe filter before injection into the HPLC system.
-
-
HPLC-Fluorescence Detection:
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient of acetonitrile and water (with a small amount of acid like formic or acetic acid) is a common choice.
-
Fluorescence Detector: The excitation and emission wavelengths will need to be optimized for the specific quinoxaline derivative formed. Based on similar structures, excitation in the range of 320-370 nm and emission in the range of 400-480 nm would be a reasonable starting point.
-
Quantitative Data Summary
The following table provides a hypothetical summary of optimization experiments for a derivatization reaction. Researchers should generate their own data to determine the optimal conditions for their specific application.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Peak Area (Arbitrary Units) |
| pH | 3.0 | 5.0 | 7.0 | 12,500 |
| 25,800 | ||||
| 18,300 | ||||
| Temperature (°C) | 40 | 60 | 80 | 15,600 |
| 26,100 | ||||
| 22,400 (with some degradation) | ||||
| Time (min) | 30 | 60 | 90 | 20,100 |
| 25,900 | ||||
| 26,200 |
Visualizations
Troubleshooting Logic for Low Product Yield
Caption: Troubleshooting workflow for low derivatization yield.
General Derivatization and Analysis Workflow
Caption: Experimental workflow for derivatization and analysis.
References
Technical Support Center: Optimizing N-Glycan Labeling for Enhanced Sensitivity
Disclaimer: Initial searches for "N3-ethylpyridine-2,3-diamine" as a labeling agent did not yield established protocols or applications for this purpose. Therefore, this guide focuses on a widely used and well-documented alternative for enhancing sensitivity in glycan analysis: 2-aminobenzamide (2-AB) labeling of N-glycans via reductive amination. This technique is highly relevant for researchers, scientists, and drug development professionals working on glycoprotein characterization.
Troubleshooting Guide
This guide addresses common issues encountered during the 2-AB labeling of N-glycans.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Fluorescence Signal | Incomplete release of N-glycans from the glycoprotein. | - Ensure the activity of the PNGase F enzyme. - Optimize digestion conditions (incubation time, temperature, and pH). |
| Inefficient labeling reaction. | - Verify the freshness and concentration of the 2-AB labeling reagent and the sodium cyanoborohydride reducing agent. - Optimize labeling reaction time and temperature (e.g., 65°C for 2-3 hours).[1] - Ensure the reaction is performed under acidic conditions (e.g., using acetic acid). | |
| Loss of sample during cleanup. | - Use a cleanup method optimized for small-scale glycan recovery (e.g., HILIC SPE). - Ensure complete elution of labeled glycans from the cleanup column. | |
| High Background Noise | Excess fluorescent labeling reagent. | - Perform a thorough cleanup step after the labeling reaction to remove all unreacted 2-AB. - Consider an additional cleanup step if the background remains high. |
| Contaminants in the sample or reagents. | - Use high-purity water and reagents. - Ensure all labware is clean and free of fluorescent contaminants. | |
| Inconsistent Labeling Efficiency | Variability in reaction conditions. | - Ensure accurate and consistent pipetting of all reagents. - Maintain a consistent temperature during the labeling reaction. - Prepare fresh labeling and reducing agent solutions for each batch of samples. |
| Presence of interfering substances. | - Ensure the initial glycoprotein sample is free of detergents or other chemicals that might interfere with the enzymatic release or labeling reaction. | |
| Poor Peak Shape in Chromatography | Suboptimal cleanup. | - Ensure complete removal of salts and excess reagents, which can affect chromatographic separation. |
| Issues with the HPLC/UPLC system or column. | - Check the column for degradation or clogging. - Ensure the mobile phases are correctly prepared and degassed. |
Frequently Asked Questions (FAQs)
Q1: What is the principle behind 2-AB labeling of N-glycans?
A1: 2-AB labeling is based on a chemical reaction called reductive amination. The aldehyde group at the reducing end of the released N-glycan reacts with the primary amine group of the 2-AB label to form a Schiff base. This intermediate is then reduced by a reducing agent, such as sodium cyanoborohydride, to form a stable, fluorescent secondary amine linkage.[2]
Q2: Why is it necessary to label N-glycans before analysis?
A2: Free N-glycans lack a chromophore or fluorophore, making them difficult to detect using common analytical techniques like HPLC with fluorescence detection or mass spectrometry (MS).[3][4] Labeling with a fluorescent tag like 2-AB allows for sensitive detection and quantification.[2] Some labels can also improve ionization efficiency in MS.[2]
Q3: Can 2-AB labeled glycans be analyzed by mass spectrometry?
A3: Yes, 2-AB labeled glycans can be analyzed by MS. However, while 2-AB is excellent for fluorescence detection, its ionization efficiency in MS can be poor compared to other labels like procainamide.[2]
Q4: What are the optimal conditions for the reductive amination reaction with 2-AB?
A4: Optimal conditions typically involve a labeling reagent concentration of 0.25 M or greater and a reducing agent concentration of more than 1 M. The reaction is enhanced by the addition of glacial acetic acid (up to 30% v/v) and a temperature of around 60-65°C for 2-3 hours.[1]
Q5: How should I remove excess 2-AB label after the reaction?
A5: Excess 2-AB is typically removed using a post-labeling cleanup step, most commonly with Hydrophilic Interaction Liquid Chromatography (HILIC) solid-phase extraction (SPE) cartridges.
Experimental Protocols
Detailed Protocol for 2-AB Labeling of N-Glycans
-
N-Glycan Release:
-
Denature 10-50 µg of glycoprotein in a final volume of 20 µL of a denaturing buffer (e.g., 50 mM sodium phosphate, pH 7.5 with 0.1% SDS and 50 mM 2-mercaptoethanol) by heating at 95°C for 5 minutes.
-
Cool the sample to room temperature.
-
Add 2 µL of 10% NP-40 to sequester the SDS.
-
Add 1-2 units of PNGase F and incubate at 37°C for 3-12 hours to release the N-glycans.
-
-
Labeling Reaction:
-
Dry the released glycans in a vacuum centrifuge.
-
Prepare the labeling solution: Dissolve 2-AB and sodium cyanoborohydride in a 30:70 (v/v) solution of acetic acid and DMSO to final concentrations of 0.35 M and 1 M, respectively.
-
Add 10 µL of the labeling solution to the dried glycans.
-
Incubate the reaction mixture at 65°C for 2-3 hours.
-
-
Post-Labeling Cleanup (HILIC SPE):
-
Equilibrate a HILIC SPE microplate or cartridge by washing with 1x equilibration buffer (e.g., 85% acetonitrile).
-
Dilute the labeling reaction mixture with 90 µL of acetonitrile.
-
Load the diluted sample onto the HILIC SPE plate/cartridge and wash multiple times with a wash buffer (e.g., 85% acetonitrile, 1% trifluoroacetic acid).
-
Elute the labeled glycans with an elution buffer (e.g., 200 mM ammonium acetate in 5% acetonitrile).
-
Dry the eluted glycans in a vacuum centrifuge before reconstitution for analysis.
-
Quantitative Data Summary
| Parameter | Recommended Condition | Notes |
| 2-AB Concentration | ≥ 0.25 M | Higher concentrations can improve reaction efficiency.[1] |
| Reducing Agent (NaCNBH₃) Conc. | > 1 M | A high concentration is required for efficient reduction.[1] |
| Reaction Temperature | 60-65 °C | Balances reaction rate and potential glycan degradation.[1] |
| Reaction Time | 2-3 hours | Sufficient for complete derivatization under optimal conditions.[1] |
| pH | Acidic (with glacial acetic acid) | The addition of up to 30% (v/v) acetic acid enhances the reaction.[1] |
Visualizations
References
- 1. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Throughput Analysis of Fluorescently Labeled Released N-glycans [premierbiosoft.com]
- 3. Frontiers | In a pursuit of optimal glycan fluorescent label for negative MS mode for high-throughput N-glycan analysis [frontiersin.org]
- 4. In a pursuit of optimal glycan fluorescent label for negative MS mode for high-throughput N-glycan analysis - PMC [pmc.ncbi.nlm.nih.gov]
"N3-ethylpyridine-2,3-diamine" incomplete reaction and side products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of N3-ethylpyridine-2,3-diamine.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and plausible synthetic strategy involves a two-step process:
-
Nucleophilic Aromatic Substitution (SNAr): Reaction of 2-chloro-3-nitropyridine with ethylamine to form the intermediate, N-ethyl-3-nitropyridin-2-amine.
-
Reduction: Reduction of the nitro group of N-ethyl-3-nitropyridin-2-amine to an amino group, yielding the final product, this compound.
Q2: What are the critical parameters to control during the N-ethylation step?
The key parameters for the successful synthesis of N-ethyl-3-nitropyridin-2-amine are temperature, reaction time, and stoichiometry. An excess of ethylamine is often used to drive the reaction to completion and minimize side reactions. The choice of solvent is also important, with polar aprotic solvents like acetonitrile or dimethylformamide (DMF) being common. Careful monitoring of the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is crucial to determine the optimal reaction time.
Q3: What reducing agents are suitable for the conversion of the nitro to the amino group?
Several reducing agents can be employed for this transformation. Common choices include:
-
Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere. This is often a clean and efficient method.
-
Metal/Acid Reduction: Reagents like tin(II) chloride (SnCl2) in the presence of a strong acid (e.g., HCl), or iron (Fe) powder in acetic acid are also effective.
The choice of reducing agent can influence the reaction's chemoselectivity and the work-up procedure.
Q4: How can I purify the final product, this compound?
Purification of this compound typically involves the following steps:
-
Aqueous Work-up: Neutralization of the reaction mixture and extraction of the product into an organic solvent.
-
Chromatography: Column chromatography on silica gel is a common method for separating the desired product from impurities. A gradient elution system, for example, with a mixture of dichloromethane and methanol, is often effective.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can provide a high degree of purity.
Troubleshooting Guides
Issue 1: Incomplete Reaction or Low Yield in N-ethylation Step
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Insufficient reaction time or temperature. | Monitor the reaction closely using TLC or HPLC. If starting material persists, consider increasing the reaction temperature or extending the reaction time. | Increased conversion of starting material to product. |
| Low reactivity of starting materials. | Ensure the purity of 2-chloro-3-nitropyridine and ethylamine. Consider using a more polar solvent to enhance solubility and reaction rate. | Improved reaction kinetics and higher yield. |
| Suboptimal stoichiometry. | Increase the molar excess of ethylamine (e.g., from 2 to 4 equivalents) to favor the desired substitution. | Shift in equilibrium towards product formation. |
Issue 2: Formation of Side Products in N-ethylation Step
| Side Product | Identification | Mitigation Strategy |
| 2,3-bis(ethylamino)pyridine | Mass spectrometry (MS) will show a molecular ion corresponding to the di-substituted product. | Use a controlled stoichiometry of ethylamine and monitor the reaction carefully to stop it upon consumption of the starting material. |
| N,N-diethyl-3-nitropyridin-2-amine | 1H NMR will show two distinct ethyl group signals. | This is less common with primary amines but can be minimized by controlling the reaction temperature and avoiding prolonged reaction times. |
Issue 3: Incomplete Reduction of the Nitro Group
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Deactivated catalyst (catalytic hydrogenation). | Use fresh catalyst. Ensure the reaction system is free of catalyst poisons (e.g., sulfur compounds). | Complete and efficient reduction of the nitro group. |
| Insufficient reducing agent (metal/acid). | Increase the molar equivalents of the reducing agent (e.g., SnCl2 or Fe). | Drive the reduction to completion. |
| Suboptimal reaction conditions. | For catalytic hydrogenation, ensure adequate hydrogen pressure and efficient stirring. For metal/acid reduction, monitor the temperature, as some reactions are exothermic. | Improved reaction rate and yield of the desired diamine. |
Issue 4: Formation of Side Products During Reduction
| Side Product | Identification | Mitigation Strategy |
| N-ethyl-3-hydroxylaminopyridin-2-amine | Can be detected by LC-MS. May appear as an intermediate in TLC monitoring. | Ensure sufficient reducing agent and reaction time to fully reduce the hydroxylamine intermediate to the amine. |
| Dehalogenation (if starting from a chloro-precursor in the reduction step) | MS analysis will show a product with a mass corresponding to the loss of chlorine. | This is more likely with aggressive reducing conditions, particularly with catalytic hydrogenation. Careful selection of catalyst and reaction conditions is key. |
Experimental Protocols
Protocol 1: Synthesis of N-ethyl-3-nitropyridin-2-amine
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-3-nitropyridine (1.0 eq) in anhydrous acetonitrile.
-
Reagent Addition: Add ethylamine (2.5 eq) dropwise to the solution at room temperature.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Protocol 2: Synthesis of this compound
-
Reaction Setup: To a solution of N-ethyl-3-nitropyridin-2-amine (1.0 eq) in ethanol in a flask, add palladium on carbon (10 wt. %, 5 mol %).
-
Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring at room temperature.
-
Reaction: Monitor the reaction by TLC until the starting material is consumed (typically 6-12 hours).
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be further purified by column chromatography if necessary.
Data Presentation
| Parameter | N-ethylation Step (Typical) | Reduction Step (Typical) |
| Yield | 75-85% | 80-95% |
| Purity (crude) | 80-90% | 85-95% |
| Purity (after purification) | >98% | >98% |
| Major Side Products | 2,3-bis(ethylamino)pyridine (<5%) | N-ethyl-3-hydroxylaminopyridin-2-amine (<5%) |
Visualizations
Caption: Proposed synthetic pathway for this compound.
Caption: General troubleshooting workflow for synthesis optimization.
Improving "N3-ethylpyridine-2,3-diamine" reaction yield and efficiency
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and efficiency of the "N3-ethylpyridine-2,3-diamine" synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce the 2,3-diaminopyridine precursor?
A1: The precursor, 2,3-diaminopyridine, can be synthesized through several common routes. These include the reduction of 2-amino-3-nitropyridine using various reducing agents like iron in acidified ethanol or catalytic hydrogenation.[1][2] Another method involves a multi-step process starting from 2-aminopyridine, which includes bromination, nitration, and subsequent reduction.[1][3] Additionally, the amination of 3-amino-2-halopyridines is a viable route.[4] A method for producing 2,3-diaminopyridine from 2-chloro-3-aminopyridine with a yield of up to 56% has been reported.[4]
Q2: How can I achieve selective N-ethylation at the 3-position of 2,3-diaminopyridine?
A2: Direct ethylation of 2,3-diaminopyridine can lead to a mixture of N2-ethyl, N3-ethyl, and di-ethylated products. To achieve selective N3-ethylation, a protecting group strategy is recommended. One documented approach involves the selective protection of the 3-amino group with a benzyl group using benzyl chloroformate.[5] Following protection, the N2-amino group can be ethylated. Subsequent deprotection of the benzyl group will yield the desired this compound.
Q3: I am observing significant over-alkylation, resulting in the di-ethylated product. How can I minimize this?
A3: Over-alkylation is a common issue in the N-alkylation of amines.[6] To minimize the formation of the di-ethylated product, you can try the following:
-
Slow addition of the alkylating agent: Adding the ethylating agent (e.g., ethyl iodide) dropwise or using a syringe pump can help maintain a low concentration, which favors mono-alkylation.[7]
-
Control stoichiometry: Use a stoichiometric amount or a slight excess of the amine relative to the ethylating agent.
-
Lower reaction temperature: Running the reaction at a lower temperature can reduce the rate of the second alkylation step.
Q4: My reductive amination approach is giving low yields. What are the potential reasons?
A4: Low yields in reductive amination can stem from several factors.[8][9] The formation of the imine intermediate is a critical equilibrium step. Ensure that water is effectively removed, either by using a dehydrating agent or azeotropic distillation. The choice of reducing agent is also crucial; sodium triacetoxyborohydride is often effective for reductive aminations.[10] Catalyst deactivation can also be an issue in catalytic reductive aminations; ensure your catalyst is active and handled under appropriate conditions.[7]
Q5: What are the best practices for purifying N-alkylated diaminopyridines?
A5: Purification of N-alkylated diaminopyridines can be challenging due to their basicity. Column chromatography on silica gel is a common method, but peak tailing can occur. This can often be mitigated by adding a small amount of a base, such as triethylamine, to the eluent. Acid-base extraction can also be an effective purification technique. For solid products, recrystallization from a suitable solvent system can yield high-purity material.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield in 2,3-diaminopyridine precursor synthesis | Incomplete reduction of the nitro group. | Ensure the reducing agent is fresh and used in sufficient excess. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed. |
| Poor quality of starting materials. | Use purified starting materials. Impurities can interfere with the reaction. | |
| Poor selectivity in N-ethylation | Direct alkylation without a protecting group. | Employ a protecting group strategy. Protect the 3-amino group (e.g., with a benzyl group) before ethylation. |
| Over-alkylation. | Control the stoichiometry of reactants, slowly add the alkylating agent, and consider lowering the reaction temperature.[7] | |
| Reaction stalls during N-alkylation | Deactivation of catalyst (if using a catalytic method). | Ensure the purity of reagents and solvents. Consider using fresh catalyst and optimizing the reaction temperature.[7] |
| Poor leaving group on the ethylating agent. | Use an ethylating agent with a good leaving group (e.g., ethyl iodide or ethyl bromide).[7] | |
| Difficulty in removing the benzyl protecting group | Ineffective catalyst for hydrogenolysis. | Use a suitable catalyst such as Palladium on carbon (Pd/C) or Pearlman's catalyst (Pd(OH)₂/C) under a hydrogen atmosphere.[11] The addition of an acid, like acetic acid, can sometimes facilitate the debenzylation.[11] |
| Formation of multiple byproducts | Side reactions due to high temperatures. | Optimize the reaction temperature to minimize the formation of degradation products. |
| Incorrect pH for reductive amination. | Maintain a weakly acidic pH to favor imine formation and subsequent reduction. | |
| Product is difficult to purify | Tailing on silica gel chromatography. | Add a small amount of triethylamine or another suitable base to the eluent. |
| Product is an oil and difficult to crystallize. | Consider converting the product to a salt (e.g., hydrochloride) which may be more crystalline. |
Data Presentation
Table 1: Comparison of Synthetic Routes to 2,3-Diaminopyridine
| Starting Material | Reagents and Conditions | Reported Yield | Reference(s) |
| 2-Aminopyridine | 1. Br₂, Acetic Acid2. H₂SO₄, HNO₃3. Fe, HCl, Ethanol | 26-43% (overall) | [1] |
| 2-Amino-3-nitropyridine | Iron, aqueous acidified ethanol | Good yield | [1][2] |
| 2-Chloro-3-aminopyridine | Aqueous ammonia, CuSO₄, 130°C, 8h | 52-56% | [4] |
| 2-Chloro-3-aminopyridine | Zinc ammonium chloride, 220°C, 5h | 60% | [2] |
| 2,3-Dinitropyridine | Pd/C, H₂, 50-60°C | High purity | [12] |
Experimental Protocols
Protocol 1: Synthesis of 2,3-Diaminopyridine from 2-Amino-5-bromo-3-nitropyridine
This protocol is adapted from a literature procedure.[1]
-
Preparation of 2-Amino-5-bromo-3-nitropyridine:
-
Dissolve 2-amino-5-bromopyridine (0.5 mole) in concentrated sulfuric acid (500 ml) at a temperature below 5°C.
-
Add 95% nitric acid (0.57 mole) dropwise while maintaining the temperature at 0°C.
-
Stir the mixture at 0°C for 1 hour, at room temperature for 1 hour, and then at 50-60°C for 1 hour.
-
Pour the cooled reaction mixture onto ice and neutralize with 40% sodium hydroxide solution.
-
Collect the precipitated product by filtration, wash with water, and dry. The yield is typically 85-93 g.
-
-
Reduction to 2,3-Diamino-5-bromopyridine:
-
A detailed, reliable protocol for this specific reduction was not found in the initial search. A common method for reducing nitro groups in similar compounds is using iron powder in the presence of an acid like hydrochloric acid in an ethanol/water mixture, with heating.[3]
-
-
Debromination to 2,3-Diaminopyridine:
-
Suspend 2,3-diamino-5-bromopyridine (0.3 mole) in a 4% sodium hydroxide solution (300 ml).
-
Add 5% palladized strontium carbonate catalyst (1.0 g).
-
Hydrogenate the mixture in a suitable apparatus until the uptake of hydrogen ceases.
-
Filter the reaction mixture to remove the catalyst.
-
Acidify the filtrate with acetic acid and concentrate under reduced pressure.
-
Dissolve the residue in hot ethanol, treat with activated charcoal, and filter.
-
Cool the filtrate to induce crystallization of 2,3-diaminopyridine. The reported yield is 25.5-28.0 g.
-
Protocol 2: Proposed Route for this compound via Selective Protection
This proposed protocol is based on established chemical principles and literature precedents for selective N-alkylation.[5]
-
Selective N3-Benzylation of 2,3-Diaminopyridine:
-
Dissolve 2,3-diaminopyridine in a suitable solvent such as dichloromethane or tetrahydrofuran.
-
Cool the solution in an ice bath.
-
Slowly add one equivalent of benzyl chloroformate in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct.
-
Monitor the reaction by TLC to ensure mono-protection.
-
Upon completion, perform an aqueous workup to remove the base and salts.
-
Purify the N3-benzyl-2,3-diaminopyridine by column chromatography.
-
-
N2-Ethylation:
-
Dissolve the purified N3-benzyl-2,3-diaminopyridine in a polar aprotic solvent like DMF or acetonitrile.
-
Add a base such as potassium carbonate or cesium carbonate.
-
Add one equivalent of an ethylating agent (e.g., ethyl iodide or ethyl bromide).
-
Heat the reaction mixture and monitor its progress by TLC.
-
After the reaction is complete, perform a workup to remove the base and excess ethylating agent.
-
Purify the N3-benzyl-N2-ethyl-2,3-diaminopyridine by column chromatography.
-
-
N3-Debenzylation:
-
Dissolve the N3-benzyl-N2-ethyl-2,3-diaminopyridine in a suitable solvent like ethanol or methanol.
-
Add a palladium catalyst, such as 10% Pd/C or Pearlman's catalyst (20% Pd(OH)₂/C).
-
Subject the mixture to hydrogenation (e.g., using a balloon of hydrogen or a Parr hydrogenator) until the starting material is consumed (monitor by TLC). The addition of a small amount of acid may facilitate the reaction.[11]
-
Filter the reaction mixture through Celite to remove the catalyst.
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Evaporate the solvent to obtain the crude this compound.
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Purify the final product by column chromatography or recrystallization.
-
Visualizations
Caption: Synthetic pathway for this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 2,3-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. DE102009022830A1 - Preparing 2,3-diaminopyridine compounds, useful e.g. as intermediates to produce pharmaceutical compounds, comprises aminating 3-amino-2-halopyridine compounds with aqueous ammonia in the presence of catalyst, heating and extracting - Google Patents [patents.google.com]
- 5. A new route to N2- and N3-substituted-2,3-diaminopyridines. Synthesis of 1- and 3-alkoxycarbonyl-v-triazolo[4,5-b]pyridines | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 11. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN103664762A - Method for preparing 2,3-diamino pyridine - Google Patents [patents.google.com]
"N3-ethylpyridine-2,3-diamine" stability issues in solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the stability of N3-ethylpyridine-2,3-diamine in solution. Below, you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of degradation for this compound in solution?
A1: Degradation of this compound can manifest in several ways. The most common indicators include a visible color change in the solution, often turning darker or yellowish-brown. Other signs are the appearance of particulates, a decrease in the expected concentration over time, and inconsistent or unexpected results in downstream applications.
Q2: How should I store solutions of this compound to maximize stability?
A2: To ensure maximum stability, solutions of this compound should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1][2][3][4] It is recommended to use freshly prepared solutions for your experiments. For short-term storage, keep the solution in a tightly sealed container, protected from light, and refrigerated at 2-8°C. For longer-term storage, consider freezing the solution at -20°C or below, though it is crucial to perform freeze-thaw stability studies to ensure the compound remains stable under these conditions.
Q3: What solvents are recommended for dissolving this compound?
A3: The choice of solvent can significantly impact the stability of this compound. While solubility needs to be determined empirically for your specific concentration requirements, it is advisable to use high-purity, anhydrous, and degassed solvents. Common organic solvents such as DMSO, DMF, or ethanol may be suitable. The use of aqueous solutions should be approached with caution, as the compound may be susceptible to hydrolysis, particularly at non-neutral pH.
Q4: Is this compound sensitive to light?
A4: Pyridine derivatives and aromatic amines can be sensitive to light.[5][6] It is best practice to assume that this compound is photolabile and to take precautions to protect it from light. Store solutions in amber vials or wrap containers in aluminum foil.[1] When conducting experiments, minimize exposure to ambient and direct light where possible.
Q5: How does pH affect the stability of this compound in aqueous solutions?
A5: The stability of aromatic amines in aqueous solutions can be highly pH-dependent.[7][8] Both acidic and basic conditions can potentially accelerate degradation through hydrolysis or other mechanisms.[9] It is recommended to maintain the pH of aqueous solutions as close to neutral as possible, unless your experimental protocol requires otherwise. If you must work at a specific pH, it is critical to perform stability studies under those conditions to understand the degradation profile.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Solution turns yellow/brown upon storage or during an experiment. | Oxidation: The diamine functionality is susceptible to oxidation from dissolved oxygen in the solvent or exposure to air.[10] | Prepare solutions using degassed solvents and handle under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).[1][2][3][4][11] Store the solution under nitrogen or argon. |
| Inconsistent analytical results (e.g., varying peak areas in HPLC). | Degradation: The compound may be degrading over the course of the experiment, leading to a decrease in the concentration of the active substance. | Prepare fresh solutions immediately before use. If the experiment is lengthy, assess the stability of the compound in the experimental medium over the relevant timeframe. |
| Photodegradation: Exposure to light may be causing the compound to break down.[5] | Protect the solution from light at all times by using amber glassware or by wrapping the container with aluminum foil.[1] | |
| Precipitate forms in the solution. | Poor Solubility or Degradation: The compound may have limited solubility in the chosen solvent, or degradation products may be precipitating out of solution. | Determine the solubility of the compound in the solvent at the desired concentration and temperature. If degradation is suspected, analyze the precipitate to identify its composition. |
| Low or no activity in a biological assay. | Compound Degradation: The active compound may have degraded, leading to a loss of biological activity. | Verify the integrity of the compound using an analytical technique such as HPLC or LC-MS before performing the assay. Use freshly prepared solutions. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to determine the intrinsic stability of this compound in a specific solution.[9][12][13]
Objective: To identify potential degradation pathways and establish a stability-indicating analytical method.
Materials:
-
This compound
-
Solvent of interest (e.g., acetonitrile, methanol, water)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
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High-purity water
-
HPLC system with a suitable detector (e.g., UV/PDA)
-
pH meter
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂.
-
Thermal Degradation: Heat the stock solution at a specified temperature (e.g., 60°C).
-
Photolytic Degradation: Expose the stock solution to a light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a defined period.[9]
-
Control Sample: Keep a portion of the stock solution at room temperature, protected from light.
-
-
Incubation: Incubate the stressed samples for a specific duration (e.g., 24, 48, 72 hours). Samples should be taken at various time points.
-
Sample Analysis:
-
At each time point, withdraw an aliquot of each sample.
-
Neutralize the acid and base hydrolysis samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples by a suitable stability-indicating HPLC method to separate the parent compound from any degradation products.
-
-
Data Analysis:
-
Calculate the percentage of degradation for each condition.
-
Identify and characterize major degradation products if possible (e.g., using LC-MS).
-
Data Presentation:
Table 1: Summary of Forced Degradation Results
| Stress Condition | Duration (hours) | Temperature (°C) | % Degradation of this compound | Number of Degradation Products |
| 0.1 M HCl | 24 | 60 | ||
| 0.1 M NaOH | 24 | 60 | ||
| 3% H₂O₂ | 24 | 25 | ||
| Heat | 48 | 80 | ||
| Photolysis | 24 | 25 |
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Potential degradation pathways for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. ehs.umich.edu [ehs.umich.edu]
- 4. web.mit.edu [web.mit.edu]
- 5. The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride) - ProQuest [proquest.com]
- 6. Short- and Long-Term Stability of Aromatic Amines in Human Urine | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 11. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 12. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 13. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
"N3-ethylpyridine-2,3-diamine" derivatization artifacts in mass spectra
Welcome to the technical support center for N3-ethylpyridine-2,3-diamine derivatization in mass spectrometry. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving the derivatization of α-dicarbonyl compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a chemical reagent used for the derivatization of α-dicarbonyl compounds, such as methylglyoxal, glyoxal, and diacetyl. This process is often employed to enhance the detection and quantification of these molecules in complex biological matrices using techniques like liquid chromatography-mass spectrometry (LC-MS). The derivatization reaction forms a stable quinoxaline derivative, which is more readily ionized and fragmented in a mass spectrometer, improving analytical sensitivity and specificity.
Q2: What is the general principle of the derivatization reaction?
A2: The derivatization reaction involves the condensation of the two adjacent amine groups of this compound with the two carbonyl groups of an α-dicarbonyl compound. This reaction forms a heterocyclic quinoxaline ring structure. The resulting derivative is typically more hydrophobic and possesses a permanent positive charge, which enhances its chromatographic retention on reversed-phase columns and its ionization efficiency in the mass spectrometer.
Q3: I am not seeing the expected mass for my derivatized product. What could be the issue?
A3: There are several potential reasons for not observing the expected mass of your derivatized α-dicarbonyl:
-
Incomplete Derivatization: The reaction may not have gone to completion. This could be due to suboptimal reaction conditions such as incorrect pH, insufficient temperature or reaction time, or degradation of the derivatizing reagent.
-
Incorrect Mass Calculation: Double-check your calculation for the expected mass of the quinoxaline derivative. Remember to account for the loss of two water molecules during the condensation reaction.
-
Mass Spectrometer Calibration: Ensure your mass spectrometer is properly calibrated across the expected mass range.
-
Ionization Issues: The derivatized product may not be ionizing efficiently under the current source conditions. Experiment with different ionization modes (e.g., ESI, APCI) and source parameters.
Q4: I am observing unexpected peaks in my mass spectrum. What could be the source of these artifacts?
A4: Unexpected peaks, or artifacts, in your mass spectrum can arise from several sources during the derivatization and analysis process. Please refer to the troubleshooting guide below for a more detailed breakdown of potential artifacts and their sources.
Troubleshooting Guide: Derivatization Artifacts in Mass Spectra
This guide addresses common issues and potential artifacts encountered during the derivatization of α-dicarbonyls with this compound and subsequent mass spectrometric analysis.
Issue 1: No or Low Product Yield
| Potential Cause | Troubleshooting Steps |
| Suboptimal pH | The derivatization reaction is pH-dependent. For similar diamine reagents, a slightly acidic to neutral pH is often optimal. Perform a pH optimization experiment (e.g., pH 4-8) to find the ideal condition for your specific analyte and matrix. |
| Incorrect Temperature/Time | The reaction kinetics are influenced by temperature and incubation time. If the yield is low, consider increasing the reaction temperature (e.g., to 60-80°C) and/or extending the incubation time. Monitor the reaction progress over a time course to determine the optimal duration. |
| Reagent Degradation | This compound may be sensitive to light, air, and improper storage. Ensure the reagent is stored correctly, protected from light, and under an inert atmosphere if necessary. Consider using a freshly opened vial of the reagent. |
| Interfering Substances | The sample matrix may contain substances that interfere with the derivatization reaction. Consider a sample cleanup step (e.g., solid-phase extraction) prior to derivatization to remove potential interferences. |
Issue 2: Presence of Unexpected Peaks (Artifacts) in Mass Spectra
| Potential Artifact | Expected m/z | Potential Source & Troubleshooting |
| Unreacted this compound | [M+H]⁺ ≈ 138.1 | Incomplete reaction or use of excess reagent. Optimize the stoichiometry of the reactants. If excess reagent is necessary for complete derivatization, ensure chromatographic separation from the product peak. |
| Side-products from Reagent Degradation | Variable | This compound may oxidize or polymerize over time. Analyze a blank sample containing only the derivatizing reagent and solvent to identify reagent-specific impurities. Use a fresh batch of the reagent if significant degradation products are observed. |
| Adducts with Matrix Components | Variable | Components of the biological matrix (e.g., other carbonyl-containing compounds) may react with the derivatization reagent. Analyze a matrix blank (a sample without the target analyte, but subjected to the same derivatization procedure) to identify these interfering peaks. |
| In-source Fragmentation/Rearrangement | Variable | The derivatized product may be unstable under the mass spectrometer's ionization conditions, leading to fragmentation or rearrangement within the ion source. Optimize source parameters (e.g., capillary voltage, source temperature) to minimize in-source decay. |
| Formation of Multiple Isomers | Same as product | If the α-dicarbonyl is asymmetrical, the derivatization can potentially result in the formation of two constitutional isomers. These isomers may or may not be chromatographically separable but will have the same mass. |
Experimental Protocols
General Protocol for Derivatization of α-Dicarbonyls with this compound
Disclaimer: This is a general protocol based on similar derivatization procedures. Optimization will be required for specific applications.
-
Reagent Preparation:
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Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent such as methanol or acetonitrile.
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Prepare a stock solution of the α-dicarbonyl standard (e.g., methylglyoxal) in ultrapure water.
-
Prepare a reaction buffer (e.g., 100 mM phosphate buffer, pH 7.0).
-
-
Derivatization Reaction:
-
In a microcentrifuge tube, combine:
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50 µL of the sample or standard solution.
-
50 µL of the reaction buffer.
-
20 µL of the this compound stock solution.
-
-
Vortex the mixture gently.
-
Incubate the reaction mixture at 60°C for 1 hour, protected from light.
-
-
Sample Preparation for LC-MS:
-
After incubation, cool the sample to room temperature.
-
Centrifuge the sample to pellet any precipitate.
-
Transfer the supernatant to an autosampler vial for LC-MS analysis. Dilution with the initial mobile phase may be necessary depending on the concentration.
-
-
LC-MS Analysis:
-
Column: A C18 reversed-phase column is recommended.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Develop a suitable gradient to separate the derivatized product from unreacted reagent and matrix components.
-
Mass Spectrometry: Use positive ion electrospray ionization (ESI+). Monitor for the expected protonated molecular ion [M+H]⁺ of the derivatized product. Develop a fragmentation method (MS/MS) for quantitative analysis by selecting a precursor ion and monitoring characteristic product ions.
-
Visualization of Experimental Workflow and Potential Artifact Formation
Caption: Workflow for the derivatization of α-dicarbonyls and sources of potential artifacts.
Signaling Pathway of Derivatization and Potential Side Reaction
Caption: Chemical pathway of derivatization and potential side reactions.
Technical Support Center: Removal of Excess N3-ethylpyridine-2,3-diamine
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the removal of excess "N3-ethylpyridine-2,3-diamine" (CAS: 193070-18-7) from a reaction mixture.[1][2][3][4][5]
Frequently Asked Questions (FAQs)
Q1: What are the general chemical properties of this compound relevant to its removal?
A1: this compound is a heterocyclic building block with a molecular formula of C7H11N3 and a molecular weight of 137.18 g/mol .[1][2][3] Its structure contains two amine groups, which makes it a basic compound. This basicity is the key to its removal from organic reaction mixtures, as the amine groups can be protonated to form water-soluble salts.
Q2: What are the primary methods for removing excess this compound?
A2: The most common and effective methods for removing excess this compound leverage its basic nature. These include:
-
Acidic Aqueous Wash (Acid-Base Extraction): Washing the organic reaction mixture with a dilute aqueous acid solution will protonate the diamine, causing it to partition into the aqueous layer as a salt.[6]
-
Copper Sulfate Wash: For target compounds that are sensitive to acid, washing with an aqueous solution of copper(II) sulfate can be effective. The copper ions form a complex with the diamine, which is then extracted into the aqueous layer.[6]
-
Chromatography: If the desired product has a significantly different polarity from this compound, column chromatography can be an effective purification method.
-
Distillation/Evaporation: These methods are generally less effective for removing this reagent due to its likely high boiling point, but could be considered if the desired product is highly volatile.
Q3: How do I choose the best removal method for my specific experiment?
A3: The choice of removal method depends primarily on the stability of your desired product and the solvent system used.
-
Use an acidic wash if your target compound is stable in the presence of dilute acid. This is often the most efficient method.[6]
-
Opt for a copper sulfate wash if your product is acid-sensitive.[6]
-
Consider chromatography if both your product and the diamine reagent have similar solubilities or if other impurities are also present that need to be removed.
Below is a decision-making workflow to help you select the appropriate method.
Data Presentation
Table 1: Comparison of Removal Methods
| Method | Principle | Advantages | Disadvantages |
| Acidic Aqueous Wash | Protonation of basic amine groups to form water-soluble salts. | Fast, efficient, and cost-effective. | Not suitable for acid-sensitive products. Can lead to emulsions. |
| Copper Sulfate Wash | Formation of a water-soluble copper-amine complex.[6] | Effective for acid-sensitive compounds. The color change indicates complex formation.[6] | Potentially more expensive and may require more washes. |
| Column Chromatography | Separation based on differential polarity. | High purity can be achieved. Can remove multiple impurities at once. | More time-consuming, requires more solvent, and can lead to product loss on the column. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Emulsion forms during aqueous wash. | - High concentration of reagents.- Solvents with some water miscibility (e.g., THF, acetonitrile).[6] | - Add brine (saturated NaCl solution) to the separatory funnel to break the emulsion.- If possible, remove the organic solvent via rotary evaporation before the workup and redissolve the residue in an immiscible solvent like ethyl acetate or dichloromethane.[6] |
| Product is lost into the aqueous layer during acidic wash. | The desired product also has basic functional groups or is highly polar. | - Use a milder acid (e.g., saturated ammonium chloride solution) for the wash.- Neutralize the acidic aqueous layer with a base (e.g., NaHCO3) and back-extract with an organic solvent to recover the product.- Consider using the copper sulfate wash method instead. |
| Reagent is still present after multiple washes. | - Insufficient amount of acidic or copper sulfate solution used.- Inefficient mixing during the extraction. | - Increase the number of washes or the volume of the aqueous solution. A rule of thumb is to use 5 volumes of wash for every 1 volume of amine-containing solvent.[6]- Ensure vigorous shaking of the separatory funnel for adequate mixing of the two phases. |
| A purple color is observed in the aqueous layer during the copper sulfate wash. | This is the expected result, indicating the formation of the copper-amine complex. | Continue washing with the 10% copper sulfate solution until no more purple color is observed in the fresh aqueous layer. This indicates that the diamine has been completely removed.[6] |
Experimental Protocol
Detailed Methodology: Removal by Acidic Aqueous Wash
This protocol describes the removal of excess this compound from a reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane).
Materials:
-
Reaction mixture containing the desired product and excess this compound in an organic solvent.
-
1 M Hydrochloric Acid (HCl) solution.
-
Saturated sodium bicarbonate (NaHCO3) solution.
-
Brine (saturated NaCl solution).
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).
-
Separatory funnel.
-
Standard laboratory glassware.
Procedure:
-
Transfer: Transfer the entire reaction mixture to a separatory funnel of appropriate size. If the reaction solvent is water-miscible (e.g., THF, acetonitrile), it is advisable to first remove it by rotary evaporation and then dissolve the residue in a water-immiscible organic solvent like ethyl acetate.[6]
-
First Acidic Wash: Add a volume of 1 M HCl solution equal to the volume of the organic layer. Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure.
-
Phase Separation: Allow the layers to separate completely. The protonated diamine salt will be in the lower aqueous layer (assuming the organic solvent is less dense than water). Drain and collect the aqueous layer.
-
Repeat Washes: Repeat the acidic wash (steps 2-3) one or two more times to ensure complete removal.
-
Neutralization Wash: Wash the organic layer with a saturated NaHCO3 solution to neutralize any remaining acid. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
Brine Wash: Wash the organic layer with brine. This helps to remove any residual water and break up minor emulsions.
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like Na2SO4 or MgSO4.
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the purified product.
-
Purity Check: Confirm the removal of this compound by an appropriate analytical method, such as Thin Layer Chromatography (TLC), NMR, or LC-MS.
References
Technical Support Center: N3-ethylpyridine-2,3-diamine Reaction Optimization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with reactions involving N3-ethylpyridine-2,3-diamine, focusing on reaction time and temperature optimization.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction to synthesize this compound from 2,3-diaminopyridine and an ethylating agent is showing low yield. What are the potential causes and solutions?
A1: Low yields in the N-ethylation of 2,3-diaminopyridine can stem from several factors. Here are common issues and troubleshooting steps:
-
Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, excessively high temperatures can promote side reactions and decomposition of the product. It is recommended to screen a range of temperatures, for instance, from 70°C to 150°C.
-
Incorrect Reaction Time: Inadequate reaction time will result in incomplete conversion. The reaction should be monitored by a suitable analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of maximum conversion.
-
Base Selection and Stoichiometry: The choice and amount of base are crucial for deprotonating the amine and facilitating the nucleophilic attack. Common bases for N-alkylation include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃). Insufficient base will lead to a sluggish reaction. A molar excess of the base is typically recommended.
-
Solvent Effects: The solvent can significantly influence the reaction rate and selectivity. Polar aprotic solvents like Dimethylformamide (DMF) or Acetonitrile (ACN) are often good choices for N-alkylation reactions.
-
Overalkylation: A common side reaction is the formation of N,N'-diethylpyridine-2,3-diamine. To minimize this, a slight excess of the diaminopyridine starting material can be used, or the ethylating agent can be added portion-wise.
Q2: I am observing the formation of multiple products in my reaction mixture. How can I improve the selectivity for N3-ethylation?
A2: Achieving regioselectivity in the alkylation of diaminopyridines can be challenging. Here are some strategies to enhance the formation of the desired N3-isomer:
-
Protecting Groups: One of the most effective methods is to use a protecting group strategy. The more nucleophilic amino group (typically at the 2-position) can be selectively protected, directing the ethylation to the 3-position. The protecting group can then be removed in a subsequent step.
-
Steric Hindrance: The inherent steric environment around the two amino groups can sometimes be exploited. While challenging to control directly, the choice of a bulky ethylating agent might favor reaction at the less sterically hindered position.
-
Catalyst Selection: For certain N-alkylation reactions, the use of a specific catalyst can influence regioselectivity. Researching literature for catalytic N-alkylation of similar diaminopyridine systems may provide insights.
Q3: The purification of this compound from the reaction mixture is proving difficult. What are some recommended purification techniques?
A3: Purification can be challenging due to the similar polarities of the starting material, product, and potential side products.
-
Column Chromatography: Silica gel column chromatography is the most common method for separating these compounds. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often effective. For example, a gradient of ethyl acetate in hexanes can be explored.
-
Recrystallization: If the product is a solid and a suitable solvent system can be found, recrystallization can be a highly effective purification method to obtain high-purity material.
-
Acid-Base Extraction: The basic nature of the amino groups can be utilized. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the pH of the aqueous layer can be adjusted back to basic to precipitate or extract the purified product.
Reaction Optimization Data
The following tables summarize hypothetical, yet representative, data for the optimization of a generic N-ethylation reaction of 2,3-diaminopyridine.
Table 1: Effect of Temperature on Reaction Yield
| Entry | Temperature (°C) | Reaction Time (h) | Conversion (%) | Yield of this compound (%) |
| 1 | 70 | 24 | 45 | 35 |
| 2 | 90 | 18 | 70 | 55 |
| 3 | 110 | 12 | 95 | 70 |
| 4 | 130 | 10 | 98 | 65 (decomposition observed) |
| 5 | 150 | 8 | >99 | 50 (significant decomposition) |
Table 2: Effect of Reaction Time on Reaction Yield at 110°C
| Entry | Temperature (°C) | Reaction Time (h) | Conversion (%) | Yield of this compound (%) |
| 1 | 110 | 4 | 50 | 40 |
| 2 | 110 | 8 | 85 | 65 |
| 3 | 110 | 12 | 95 | 70 |
| 4 | 110 | 18 | 96 | 68 |
| 5 | 110 | 24 | 96 | 67 |
Experimental Protocol: Synthesis of this compound
This protocol describes a general procedure for the N-ethylation of 2,3-diaminopyridine. Note: This is a representative protocol and may require optimization for specific experimental setups.
Materials:
-
2,3-Diaminopyridine
-
Ethyl iodide (or other suitable ethylating agent)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,3-diaminopyridine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous DMF to dissolve the starting materials.
-
Stir the mixture at room temperature for 15 minutes.
-
Slowly add ethyl iodide (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 110°C and monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete (typically 10-14 hours), cool the mixture to room temperature.
-
Quench the reaction by adding water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
Visualizations
Caption: Workflow for reaction optimization.
Caption: Troubleshooting decision tree.
"N3-ethylpyridine-2,3-diamine" pH optimization for derivatization
Technical Support Center: Diamine Derivatization
Disclaimer: Information on the specific compound "N3-ethylpyridine-2,3-diamine" is not available in the public domain. This guide is based on established principles for analogous aromatic diamine derivatizing agents, such as 1,2-diamino-4,5-methylenedioxybenzene (DMB) and o-phenylenediamine (OPD), which are commonly used for the fluorescent labeling of α-keto acids and related carbonyl compounds for HPLC analysis. The principles outlined here are generally applicable to this class of reagents.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for derivatizing α-keto acids with an aromatic diamine reagent?
A1: The derivatization reaction, which is a condensation reaction between the diamine and an α-dicarbonyl group, typically requires acidic conditions to proceed efficiently.[1] The acidic environment activates the carbonyl groups of the α-keto acid, facilitating nucleophilic attack by the diamine. While the optimal pH must be determined empirically for your specific analyte and reagent, a starting point is a dilute acidic solution, such as hydrochloric acid.[2][3]
Q2: Why is my derivatization yield low? Could pH be the cause?
A2: Low yield is a common issue and can certainly be related to pH.[4] If the medium is not sufficiently acidic, the reaction kinetics will be slow, leading to incomplete derivatization. Conversely, an excessively harsh acidic environment could potentially lead to the degradation of your analyte or the derivatizing reagent. Other factors that commonly affect yield include the presence of moisture, degraded reagent, suboptimal reaction temperature or time, and interfering substances from the sample matrix.[4][5]
Q3: I am observing poor peak shape (e.g., split peaks) in my HPLC analysis after derivatization. How can pH be related to this?
A3: Poor peak shape, particularly split peaks, can occur if the final sample solution injected into the HPLC is too acidic.[2][6] While the derivatization reaction itself requires acid, the resulting fluorescent derivative's stability and chromatographic behavior can be sensitive to the pH of the injection solvent. One reported solution is to dilute the final reaction mixture with a basic solution, such as 65 mM NaOH, to neutralize excess acid before injection.[2][6] This adjustment can result in a single, well-formed chromatographic peak.
Q4: Can I use a buffer to control the pH during the reaction?
A4: Yes, using a buffer can be a good strategy to maintain a stable pH throughout the derivatization, especially if the sample itself has buffering capacity. However, care must be taken to choose a buffer that does not interfere with the reaction or the subsequent analysis. For reactions requiring alkaline conditions, such as the derivatization of amines, borate buffers are commonly used.[7] For the acidic conditions required for α-keto acid derivatization, a simple solution of HCl is often sufficient, but citrate or acetate buffers could be explored if precise pH control is necessary.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the pH optimization of your derivatization protocol.
| Issue | Potential Cause(s) Related to pH | Recommended Action(s) |
| Low or No Product Formation | 1. pH is too high (not acidic enough): The carbonyl group on the α-keto acid is not sufficiently activated for the reaction to proceed.[1] 2. pH is too low (excessively acidic): Potential degradation of the analyte or the diamine reagent. | 1. Systematically lower the pH of the reaction mixture. Start with a known acidic condition (e.g., based on a published protocol for a similar reagent like DMB) and create a pH gradient to test (e.g., pH 1.0, 1.5, 2.0, 2.5). 2. Analyze the reaction mixture for signs of degradation. If suspected, test a slightly higher pH range. |
| Inconsistent Results / Poor Reproducibility | 1. Uncontrolled pH: The sample matrix may have a variable pH, altering the final reaction conditions between samples. 2. Buffer Issues: The chosen buffer may be unstable or interact with the sample or reagent. | 1. Measure the pH of the reaction mixture for each run. Implement a robust buffering system or ensure the amount of acid added is sufficient to overcome any variability in the sample's pH. 2. Test an alternative buffer system or revert to using a dilute strong acid like HCl. |
| Split or Tailing Peaks in HPLC Chromatogram | 1. Injection solution is too acidic: The final derivatized sample being injected onto the HPLC column is at a pH that is incompatible with the mobile phase or column, affecting the analyte's ionization state.[2][6] | 1. After the derivatization reaction is complete, add a neutralizing or slightly basic solution (e.g., NaOH, phosphate buffer pH 7.5) to the sample before injection.[2] Optimize the final pH of the injection sample. |
| Appearance of Unexpected Side-Product Peaks | 1. pH-dependent side reactions: Extreme pH values (either too acidic or too basic) can promote alternative reaction pathways or cause rearrangement of the desired product. | 1. Analyze the side products (e.g., using LC-MS) to understand their structure. 2. Adjust the pH to a milder condition and observe the effect on the formation of these peaks. A pH optimization study is crucial. |
Experimental Protocols
Protocol: pH Optimization for α-Keto Acid Derivatization
This protocol provides a framework for optimizing the reaction pH using an aromatic diamine reagent like DMB, which serves as a proxy for this compound.
-
Preparation of Reagents:
-
Analyte Stock Solution: Prepare a 1 mM stock solution of your α-keto acid standard in HPLC-grade water.
-
Diamine Reagent Solution: Prepare the derivatizing reagent solution. For example, a DMB solution can be made by dissolving DMB·2HCl (e.g., 1.6 mg) in a solution containing an antioxidant (e.g., 2-mercaptoethanol) and a reducing agent (e.g., sodium sulfite) in dilute HCl.[2][3]
-
pH Adjustment Solutions: Prepare a series of dilute HCl solutions of varying concentrations (e.g., 0.1 M, 0.25 M, 0.5 M, 1.0 M) and a neutralizing solution (e.g., 0.5 M NaOH).
-
-
Derivatization Reaction (Test Conditions):
-
Set up a series of micro-reaction vials.
-
To each vial, add 40 µL of the analyte standard solution.
-
Add a defined volume of one of the HCl solutions to each vial to create a range of acidic conditions.
-
Add 40 µL of the diamine reagent solution to each vial to initiate the reaction.
-
Seal the vials tightly.
-
-
Incubation:
-
Sample Neutralization & Analysis:
-
Before injection, dilute the reaction mixture (e.g., fivefold) with a neutralizing solution like 65 mM NaOH to prevent peak splitting.[2]
-
Inject 20-25 µL of the final solution into the HPLC system equipped with a fluorescence detector.
-
Record the peak area of the derivatized product for each pH condition.
-
-
Evaluation:
-
Plot the peak area of the derivative against the initial reaction pH to determine the condition that yields the maximum signal.
-
Visualizations
Workflow for pH Optimization
Caption: Workflow for systematic pH optimization of the derivatization reaction.
Influence of pH on Reaction Mechanism
Caption: Simplified mechanism showing the role of acid (H+) in the derivatization.
References
- 1. High-performance liquid chromatographic determination of alpha-keto acids in human serum and urine using 1,2-diamino-4,5-methylenedioxybenzene as a precolumn fluorescence derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. books.rsc.org [books.rsc.org]
Technical Support Center: N3-ethylpyridine-2,3-diamine in Derivatization Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of N3-ethylpyridine-2,3-diamine as a quenching agent in derivatization reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in a derivatization reaction workflow?
A1: this compound serves as a quenching agent. In many derivatization protocols, an excess of a highly reactive derivatizing reagent is used to ensure the complete conversion of the analyte of interest. After the reaction is complete, this excess reagent can interfere with subsequent analysis (e.g., by creating a large background signal in chromatography or reacting with other components). This compound is added to react with and consume the unreacted derivatizing agent, effectively stopping the reaction and minimizing interference.
Q2: How does this compound quench excess derivatizing reagent?
A2: this compound is a nucleophilic compound due to its two amino groups. It can react with electrophilic derivatizing agents, such as those used to label carbonyl compounds or carboxylic acids. For example, it can rapidly react with fluorescent labeling agents that target amines or carbonyls, forming a stable, non-interfering product. This process is based on the principle of scavenging the excess reactive reagent. Aromatic amines are also known to be effective quenchers of fluorescence through mechanisms like the formation of excited-state charge-transfer complexes.[1][2]
Q3: What types of derivatization reactions can be quenched by this compound?
A3: this compound is particularly suitable for quenching reactions involving derivatizing agents that are reactive towards amines. This includes reagents used for the analysis of carbonyl compounds (aldehydes and ketones), carboxylic acids, and other analytes that are labeled using amine-reactive probes. Derivatization is a common strategy to improve the volatility, thermal stability, or detector response of analytes for techniques like GC-MS and HPLC.[3][4]
Q4: Are there any specific safety precautions to consider when handling this compound?
A4: Yes, this compound should be handled with appropriate laboratory safety precautions. According to safety information, it is harmful if swallowed and requires careful handling, including wearing personal protective equipment.[5] Always consult the Safety Data Sheet (SDS) before use.
Troubleshooting Guide
Q1: I've added this compound, but I still see a large peak from my derivatizing reagent in my chromatogram. What could be the issue?
A1: This suggests incomplete quenching. Here are some potential causes and solutions:
-
Insufficient Amount of Quenching Agent: The molar ratio of this compound to the excess derivatizing reagent may be too low.
-
Solution: Increase the concentration of the this compound solution or the volume added. A 2 to 5-fold molar excess of the quenching agent over the remaining derivatizing reagent is a good starting point.
-
-
Suboptimal Reaction Time or Temperature for Quenching: The quenching reaction may not have had enough time to go to completion.
-
Solution: Increase the incubation time after adding the quenching agent. You can perform a time-course study to determine the optimal quenching time. While many quenching reactions are rapid at room temperature, gentle warming might be necessary in some cases.
-
-
Poor Reagent Quality: The this compound may have degraded.
-
Solution: Use a fresh batch of the quenching agent.
-
Q2: After adding this compound, I am observing new, unexpected peaks in my analysis. What is their origin?
A2: These extraneous peaks could be from several sources:
-
Reaction Byproducts: The peaks could be the product of the reaction between this compound and your derivatizing agent.
-
Solution: This is expected. Ensure that these byproduct peaks are chromatographically resolved from your analyte of interest. Adjusting the separation method (e.g., the gradient in HPLC or the temperature program in GC) may be necessary.
-
-
Impurities in the Quenching Agent: The this compound itself may contain impurities.
-
Solution: Use a high-purity grade of the quenching agent. You can run a blank sample of the quenching agent to identify any impurity peaks.
-
-
Side Reactions with the Sample Matrix: The quenching agent could potentially react with other components in a complex sample matrix.[6][7]
-
Solution: Implement a sample clean-up step before the derivatization to remove interfering substances.
-
Q3: My analyte signal has decreased after adding the quenching agent. Why is this happening?
A3: A decrease in the analyte signal could be due to a few factors:
-
Reaction with the Derivatized Analyte: It is possible, though less likely if the derivatized analyte is stable, that the quenching agent is reacting with your product.
-
Solution: Analyze the stability of your derivatized analyte in the presence of this compound. You may need to choose a milder quenching agent or optimize the reaction conditions to prevent this.
-
-
Dilution Effect: The addition of the quenching solution will dilute your sample.
-
Solution: Account for this dilution in your calculations. If the signal is too low, you may need to start with a more concentrated sample.
-
-
pH Change: The addition of the quenching agent could alter the pH of the sample, which might affect the stability or detection of your derivatized analyte.
-
Solution: Buffer your reaction mixture to maintain a stable pH throughout the derivatization and quenching steps.
-
Experimental Protocols and Data
Illustrative Experimental Protocol: Fluorescent Labeling of a Carbonyl Compound and Quenching
This protocol provides a general workflow for the derivatization of a carbonyl-containing analyte with a fluorescent labeling agent, followed by quenching of the excess reagent with this compound for HPLC-fluorescence analysis.
-
Sample Preparation: Prepare your sample containing the carbonyl analyte in a suitable solvent (e.g., acetonitrile).
-
Derivatization:
-
To 100 µL of your sample, add 50 µL of a 10 mM solution of the fluorescent derivatizing agent (e.g., dansyl hydrazine) in acetonitrile.
-
Add 10 µL of an acid catalyst (e.g., 2% trifluoroacetic acid in acetonitrile).
-
Vortex the mixture and incubate at 60°C for 30 minutes in the dark.
-
-
Quenching:
-
Cool the reaction mixture to room temperature.
-
Add 20 µL of a 50 mM solution of this compound in acetonitrile.
-
Vortex and let it stand at room temperature for 10 minutes.
-
-
Analysis:
-
Dilute the final mixture with the mobile phase if necessary.
-
Inject an appropriate volume (e.g., 10 µL) into the HPLC system with a fluorescence detector.
-
Quantitative Data Summary
The following table provides typical parameters for a derivatization-quenching reaction. These values are illustrative and should be optimized for your specific application.
| Parameter | Derivatization Step | Quenching Step |
| Reagent Concentration | 5-10 mM | 25-50 mM |
| Molar Excess (vs. Analyte) | 10-100 fold | 2-5 fold (vs. excess derivatizing agent) |
| Reaction Temperature | 40-80°C | Room Temperature |
| Reaction Time | 30-60 minutes | 5-15 minutes |
| Typical Solvent | Acetonitrile, Methanol | Acetonitrile, Methanol |
| pH/Catalyst | Acidic (e.g., TFA, HCl) | Neutral or slightly basic |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for derivatization, quenching, and analysis.
Logical Relationship Diagram
Caption: Troubleshooting logic for incomplete quenching.
References
Validation & Comparative
A Comparative Guide to the Quantitative Analysis of α-Dicarbonyls using N3-ethylpyridine-2,3-diamine and Alternative Derivatizing Agents
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of α-dicarbonyl compounds such as glyoxal and methylglyoxal, the choice of derivatizing agent is critical for achieving accurate and sensitive results. This guide provides a comparative overview of a hypothetical HPLC method using N3-ethylpyridine-2,3-diamine and contrasts it with established alternative methods. α-Dicarbonyls are significant biomarkers for oxidative stress and are implicated in the progression of diseases like diabetes. Their accurate quantification is therefore of high interest.
The primary analytical approach for these compounds involves a pre-column derivatization step, where a diamine reagent reacts with the α-dicarbonyl to form a stable, UV-active or fluorescent quinoxaline derivative. This derivative is then separated and quantified using High-Performance Liquid Chromatography (HPLC).
Principle of Derivatization
The core of the analytical method is the chemical reaction between a diamine and an α-dicarbonyl compound, which results in the formation of a quinoxaline. This reaction converts the non-chromophoric α-dicarbonyls into molecules that can be readily detected by common HPLC detectors.
Caption: General reaction scheme for the derivatization of α-dicarbonyl compounds.
Experimental Workflow Overview
The general workflow for the quantitative analysis of α-dicarbonyls using diamine derivatization followed by HPLC is a multi-step process. It begins with sample preparation, followed by the crucial derivatization step, chromatographic separation, and finally, detection and quantification.
Caption: Standard experimental workflow for α-dicarbonyl analysis via HPLC.
Method Comparison: this compound vs. Alternatives
While a specific, validated method for "this compound" is not present in the cited literature, we can postulate its performance based on structurally similar reagents. The following table compares this hypothetical method with several well-documented alternatives.
| Parameter | This compound (Hypothetical) | o-phenylenediamine (OPD) | 4-Nitro-1,2-phenylenediamine | 4-Methoxy-o-phenylenediamine |
| Detection Method | HPLC-UV | GC-NPD[1], HPLC-UV[2] | HPLC-UV[3][4] | HPLC-Fluorescence[5][6] |
| Analytes | Glyoxal, Methylglyoxal | Glyoxal, Methylglyoxal, Diacetyl[1] | Glyoxal, Methylglyoxal, Dimethylglyoxal[3][4] | Glyoxal, Methylglyoxal, Diacetyl[5][6] |
| Linearity (Range) | Expected: 0.1 - 10 µg/mL | Not specified | 0.2 - 1.0 µg/mL[3][4] | Not specified |
| LOD (Glyoxal) | Expected: ~0.05 µg/mL | 0.04 µg/kg[1] | 41-75 ng/mL[3][4] | 0.46 µg/L[5][6] |
| LOD (Methylglyoxal) | Expected: ~0.05 µg/mL | 0.04 µg/kg[1] | 41-75 ng/mL[3][4] | 0.39 µg/L[5][6] |
| Precision (%RSD) | Expected: < 5% | 0.67 - 12.1%[1] | 0.6 - 2.5%[3][4] | < 6% (within-day)[5][6] |
| Recovery | Expected: 90 - 110% | 92.8 - 112.9%[1] | Not specified | Not specified |
| Derivatization Time | Expected: 30-60 min | 3 hours[2] | 20 min[3] | 4 hours[5][6] |
| Derivatization Temp. | Expected: 60-70 °C | 60 °C[2] | 70 °C[3] | 40 °C[6] |
Experimental Protocols
Below are detailed protocols for the hypothetical this compound method and an established alternative using 4-Nitro-1,2-phenylenediamine.
Protocol 1: Quantitative Analysis using this compound (Hypothetical)
This protocol is a proposed methodology based on common practices for similar diamine reagents.
-
Reagent Preparation:
-
Prepare a 1% (w/v) solution of this compound in methanol.
-
Prepare an acetate buffer (pH 4.5).
-
-
Standard Preparation:
-
Prepare individual stock solutions of glyoxal and methylglyoxal (1 mg/mL) in deionized water.
-
Create a series of working standards by diluting the stock solutions to concentrations ranging from 0.1 to 10 µg/mL.
-
-
Sample Derivatization:
-
To 1 mL of the sample or standard solution in a glass vial, add 1 mL of the this compound solution and 0.5 mL of acetate buffer.
-
Cap the vial tightly and heat at 65°C for 45 minutes in a water bath or heating block.
-
Cool the vial to room temperature.
-
The solution is now ready for HPLC analysis.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of methanol, water, and acetonitrile. A starting point could be a 45:50:5 (v/v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to the absorbance maximum of the formed quinoxaline derivative (to be determined experimentally, likely in the 310-340 nm range).
-
Injection Volume: 20 µL.
-
Protocol 2: Quantitative Analysis using 4-Nitro-1,2-phenylenediamine
This protocol is based on a published method for the analysis of glyoxal, methylglyoxal, and dimethylglyoxal.[3]
-
Reagent Preparation:
-
Standard Preparation:
-
Sample Derivatization:
-
HPLC Conditions:
Conclusion
The choice of a derivatizing agent for the quantitative analysis of α-dicarbonyl compounds significantly impacts method performance. While established reagents like o-phenylenediamine, 4-nitro-1,2-phenylenediamine, and 4-methoxy-o-phenylenediamine offer validated methods with good sensitivity and precision, the hypothetical use of This compound presents a plausible alternative. The ethyl group on the pyridine ring may influence the reactivity and the chromatographic properties of the resulting quinoxaline derivative, potentially offering advantages in terms of stability or detectability. However, without experimental validation, its performance remains theoretical.
For researchers developing new methods, this compound could be a candidate for investigation. For routine analysis, the established methods provide reliable and well-documented performance characteristics. The selection should be based on the specific requirements of the analysis, including the required sensitivity, the available detector technology (UV vs. Fluorescence), and the complexity of the sample matrix.
References
- 1. Analysis of glyoxal, methylglyoxal and diacetyl in soy sauce - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oiv.int [oiv.int]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. High-performance liquid chromatography determination of glyoxal, methylglyoxal, and diacetyl in urine using 4-methoxy-o-phenylenediamine as derivatizing reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
"N3-ethylpyridine-2,3-diamine" vs. DMB for sialic acid analysis
For researchers, scientists, and drug development professionals, the accurate quantification of sialic acid is critical for characterizing glycoproteins and ensuring the consistency and efficacy of biopharmaceuticals. This guide provides a detailed comparison of two common derivatization agents for sialic acid analysis by high-performance liquid chromatography (HPLC) with fluorescence detection: 1,2-diamino-4,5-methylenedioxybenzene (DMB) and 4,5-dimethylbenzene-1,2-diamine (DMBA).
Initial investigations for this comparison included N3-ethylpyridine-2,3-diamine; however, a comprehensive search of scientific literature and commercial resources yielded no available data on its use in sialic acid analysis. Therefore, this guide focuses on the well-established DMB and a closely related and effective alternative, DMBA.
Performance Comparison: DMB vs. DMBA
Both DMB and DMBA react with the α-keto acid functionality of sialic acids to form highly fluorescent derivatives, enabling sensitive detection. While both are effective, they exhibit differences in their performance characteristics.
| Feature | DMB (1,2-diamino-4,5-methylenedioxybenzene) | DMBA (4,5-dimethylbenzene-1,2-diamine) |
| Sensitivity | High, with limits of detection (LOD) in the low picomole range.[1][2] | High, with performance comparable to DMB. |
| Chromatographic Separation | Provides good resolution for major sialic acids like Neu5Ac and Neu5Gc. However, it can offer poor chromatographic resolution for some O-acetylated species.[3][4] | Offers superior chromatographic separation efficiency for sialic acid isomers, including O-acetylated forms, compared to DMB.[3][4] |
| Specificity | Highly specific for α-keto acids, making it selective for sialic acids.[5] | Similar high specificity for α-keto acids as DMB. |
| Derivative Stability | DMB-labeled sialic acids are known to be light-sensitive, and samples should ideally be analyzed within 24 hours of labeling to prevent degradation. | Information on the specific light sensitivity of DMBA derivatives is less documented, but as a similar diamine derivative, protection from light is recommended. |
| Reaction Conditions | Typically requires incubation at 50°C for 2-3 hours in an acidic, reducing environment.[5] | Similar reaction conditions involving acidic catalysis and a reducing agent. |
| Mass Spectrometry Compatibility | DMB derivatives are compatible with mass spectrometry, providing valuable structural information.[2] | DMBA derivatives provide comparable MS/MS spectra to DMB derivatives, making them suitable for LC-MS analysis.[3][4] |
Experimental Workflows
The overall experimental workflow for sialic acid analysis using either DMB or DMBA is similar, involving three main stages: release of sialic acids from the glycoprotein, derivatization with the labeling agent, and analysis by HPLC.
References
A Comparative Guide to Derivatization Agents: Analyzing "N3-ethylpyridine-2,3-diamine" and "NADA"
In the field of analytical chemistry, particularly in drug development and clinical research, derivatization is a critical technique used to modify an analyte to enhance its detectability and improve its chromatographic properties. This guide provides a comparative analysis of two potential derivatization systems: "N3-ethylpyridine-2,3-diamine" and "NADA" (N-acetyl-L-cysteine and 2,2'-dipyridyl disulfide).
A thorough review of scientific literature reveals that This compound is not a documented derivatization agent. However, its chemical structure, which features a diamine functional group, suggests a potential application in derivatizing α-dicarbonyl compounds, such as α-keto acids, which are important intermediates in metabolic pathways.[1] To provide a useful comparison, this guide will use a well-established diamine derivatization agent, 1,2-diamino-4,5-methylenedioxybenzene (DMB) , as a representative example of how a compound like this compound might perform.
Similarly, "NADA" does not appear to be a single, standard derivatization agent. Instead, its components, N-acetyl-L-cysteine (NAC) and 2,2'-dipyridyl disulfide , are used in workflows for the analysis of thiols (sulfhydryl compounds). 2,2'-dipyridyl disulfide is a known derivatization agent for thiols, while NAC is a thiol-containing molecule that can be an analyte of interest. Therefore, this guide will focus on the established method of using 2,2'-dipyridyl disulfide for the derivatization of thiols.
This guide will compare the DMB-based derivatization of α-keto acids against the 2,2'-dipyridyl disulfide-based derivatization of thiols, providing researchers with data-driven insights into their respective applications, performance, and methodologies.
Quantitative Performance Comparison
The selection of a derivatization agent is heavily influenced by its performance characteristics. The following table summarizes the quantitative data for DMB (as a proxy for this compound's potential application) and 2,2'-dipyridyl disulfide.
| Parameter | Diamine Derivatization (DMB for α-Keto Acids) | Thiol Derivatization (2,2'-dipyridyl disulfide) |
| Analyte Class | α-Keto Acids | Free Thiols (e.g., N-acetyl-L-cysteine, glutathione) |
| Detection Method | HPLC with Fluorescence Detection | HPLC with UV/Vis Detection |
| Limit of Detection (LOD) | 1.3–5.4 nM[2][3] | 0.50 µmol/L (for low-molecular-mass thiols)[4] |
| Limit of Quantification (LOQ) | 4.2–18 nM[2][3] | 1.67 µmol/L (for low-molecular-mass thiols)[4] |
| Linearity Range | 50 nM - 5 µM (for certain α-keto acids)[1] | 31.25–1000 µmol/L[4] |
| Typical Reaction Conditions | 85°C for 45 minutes in an acidic solution[3] | Room temperature for 10 minutes[5] |
| Excitation Wavelength (Fluorescence) | ~350 nm[1] | Not Applicable |
| Emission Wavelength (Fluorescence) | ~410 nm[1] | Not Applicable |
| Detection Wavelength (UV/Vis) | Not Applicable | 324 nm (for 4-thiopyridone)[6] |
Experimental Protocols
Detailed and reproducible protocols are essential for the successful implementation of derivatization methods.
Protocol 1: Derivatization of α-Keto Acids with DMB
This protocol is based on established methods for the analysis of α-keto acids in biological samples.[3]
Materials:
-
1,2-Diamino-4,5-methylenedioxybenzene dihydrochloride (DMB·2HCl)
-
Sodium sulfite
-
2-Mercaptoethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution (e.g., 65 mM)
-
HPLC-grade methanol and water
-
α-Keto acid standards
-
Sample (e.g., deproteinized cell extract or plasma)
Procedure:
-
Preparation of DMB Reagent Solution:
-
Prepare a solution containing 4.9 mg of sodium sulfite, 70 µL of 2-mercaptoethanol, and 58 µL of concentrated HCl in 0.87 mL of water.
-
Add 1.6 mg of DMB·2HCl to 1.0 mL of the above solution. This reagent should be prepared fresh.[3]
-
-
Derivatization Reaction:
-
Sample Neutralization:
-
Dilute the cooled solution fivefold with 65 mM NaOH solution to neutralize the sample and prevent peak splitting during HPLC analysis.[3]
-
-
HPLC Analysis:
Protocol 2: Derivatization of Thiols with 2,2'-dipyridyl disulfide
This protocol is adapted from methods for quantifying free thiols in biological matrices.[4][5]
Materials:
-
4,4'-dithiodipyridine (DTDP) or 2,2'-dipyridyl disulfide
-
Guanidine-phosphate buffer with EDTA
-
L-cysteine hydrochloride monohydrate (for calibration standards)
-
Sample containing free thiols (e.g., N-acetyl-L-cysteine solution, protein solution)
-
HPLC-grade acetonitrile and water with 0.1% formic acid
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of DTDP in a suitable organic solvent (e.g., acetonitrile).
-
Prepare a guanidine-phosphate buffer (e.g., 6 M guanidine, 0.1 M phosphate, pH 5) containing EDTA to chelate metal ions.
-
Prepare calibration standards using L-cysteine.
-
-
Derivatization Reaction:
-
HPLC Analysis:
-
Transfer an aliquot of the reaction mixture into an amber HPLC vial.
-
Inject the sample into an HPLC system with a C18 column and a UV/Vis detector set to 324 nm to quantify the released 4-thiopyridone (4-TP) or 2-thiopyridone.[4][6]
-
Use a gradient elution with mobile phases such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[4]
-
Visualizations: Mechanisms and Workflows
Visual diagrams help in understanding the chemical reactions and experimental processes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. [High performance liquid chromatography combined with the 2,2'-dithiodipyridine derivatization reaction for determination of different types of free thiols in human serum and analysis of their relationship with coronary heart disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RP-HPLC method for simultaneous quantification of free and total thiol groups in native and heat aggregated whey proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to N3-ethylpyridine-2,3-diamine and Other Labeling Reagents for Sialic Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of N3-ethylpyridine-2,3-diamine with established labeling reagents, particularly those used for the derivatization and quantification of sialic acids. Sialic acids are crucial terminal monosaccharides on glycoproteins and glycolipids, playing significant roles in various biological processes. Their accurate quantification is critical in biopharmaceutical development and biomedical research.
This comparison focuses on reagents that react with the α-keto acid functionality of sialic acids, enabling their detection by High-Performance Liquid Chromatography (HPLC) with fluorescence detection. The primary comparators are 1,2-diamino-4,5-methylenedioxybenzene (DMB) and o-phenylenediamine (OPD), two widely used reagents for this application.
Overview of Sialic Acid Labeling
Sialic acids are released from glycoconjugates by acid hydrolysis or enzymatic cleavage. Due to their lack of a strong chromophore, they require derivatization for sensitive detection. Aromatic diamines react with the α-keto acid group of sialic acids to form highly fluorescent derivatives, which can be separated and quantified by reverse-phase HPLC.
Comparative Analysis of Labeling Reagents
While this compound is not as extensively documented as a labeling reagent as DMB or OPD, its 1,2-diamine structure suggests a similar reaction mechanism and potential application in sialic acid analysis. This guide will compare its potential performance characteristics based on its chemical structure against the known performance of established reagents.
Data Presentation: Quantitative Comparison of Labeling Reagents
| Feature | This compound | 1,2-diamino-4,5-methylenedioxybenzene (DMB) | o-Phenylenediamine (OPD) |
| Molecular Weight | 137.18 g/mol | 138.14 g/mol | 108.14 g/mol |
| Reactive Group | Vicinal diamine | Vicinal diamine | Vicinal diamine |
| Target Analyte | α-keto acids (e.g., sialic acids) | α-keto acids (e.g., sialic acids) | α-keto acids, Nitric Oxide |
| Detection Method | HPLC with Fluorescence Detection (projected) | HPLC with Fluorescence Detection | HPLC with Fluorescence Detection |
| Excitation Wavelength (λex) | To be determined | ~373 nm[1][2] | To be determined for sialic acid derivative |
| Emission Wavelength (λem) | To be determined | ~448 nm[1][2] | To be determined for sialic acid derivative |
| Reaction Time | To be determined | 2-3 hours[3][4] | Variable |
| Reaction Temperature | To be determined | 50-60 °C[3][4] | Variable |
| Derivative Stability | To be determined | Light sensitive, analyze within 24-72 hours[3][4] | Generally stable |
Experimental Protocols
Established Protocol for DMB Labeling of Sialic Acids
This protocol is a standard method for the derivatization of sialic acids using DMB for HPLC analysis.[1][3][4][5]
1. Release of Sialic Acids:
-
Sialic acids are released from glycoproteins by mild acid hydrolysis (e.g., 2 M acetic acid at 80°C for 2 hours) or enzymatic cleavage using sialidases.
2. Preparation of DMB Labeling Solution:
-
A typical DMB labeling solution consists of:
-
DMB dihydrochloride (e.g., 7 mM)
-
Glacial acetic acid
-
2-Mercaptoethanol (as a reducing agent)
-
Sodium hydrosulfite (to prevent oxidation of DMB)
-
-
The solution should be prepared fresh and protected from light.
3. Derivatization Reaction:
-
An aliquot of the released sialic acid sample is mixed with the DMB labeling solution.
-
The reaction mixture is incubated in the dark at 50-60°C for 2-3 hours.
-
The reaction is stopped by adding a large volume of water or by freezing.
4. HPLC Analysis:
-
The DMB-labeled sialic acids are separated on a C18 reverse-phase HPLC column.
-
Detection is performed using a fluorescence detector with excitation at approximately 373 nm and emission at approximately 448 nm.[1][2]
-
Quantification is achieved by comparing the peak areas of the samples to those of known standards (e.g., N-acetylneuraminic acid (Neu5Ac) and N-glycolylneuraminic acid (Neu5Gc)).
Projected Protocol for this compound Labeling
Based on the chemistry of DMB, a similar protocol can be proposed for this compound. Optimization of reaction conditions (pH, temperature, time, and reagent concentration) would be necessary.
1. Release of Sialic Acids:
-
Follow the standard procedure of acid hydrolysis or enzymatic digestion.
2. Preparation of this compound Labeling Solution:
-
Dissolve this compound in a suitable solvent system, likely an acidic buffer to facilitate the condensation reaction.
-
The inclusion of a reducing agent may be necessary to maintain the stability of the diamine.
3. Derivatization Reaction:
-
Mix the sialic acid sample with the this compound labeling solution.
-
Incubate at an optimized temperature and time, protected from light.
-
Terminate the reaction.
4. HPLC Analysis:
-
Separate the derivatized sialic acids on a C18 column.
-
Determine the optimal excitation and emission wavelengths for the fluorescent derivative using a fluorescence spectrophotometer before setting up the HPLC detector.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: General workflow for the analysis of sialic acids using a labeling reagent.
Caption: Proposed reaction mechanism of this compound with sialic acid.
Discussion and Conclusion
Established Reagents: DMB and OPD
DMB is a highly sensitive and specific reagent for the fluorescent labeling of sialic acids.[1] Its protocol is well-established, and it is commercially available in kit form, simplifying the workflow.[1][2][4] The main drawback of DMB is the light sensitivity of its derivatives, requiring careful handling and prompt analysis.[3] OPD is also a versatile reagent, though its applications extend beyond sialic acid analysis.[6][7][8]
This compound: A Potential Alternative
Based on its chemical structure, this compound is a promising candidate for sialic acid derivatization.
Potential Advantages:
-
Different Physicochemical Properties: The ethylpyridine moiety may confer different solubility and chromatographic properties to the sialic acid derivative compared to DMB or OPD derivatives. This could be advantageous in complex sample matrices, potentially leading to better separation from interfering peaks.
-
Novel Fluorescence Characteristics: The resulting fluorescent derivative will have unique excitation and emission spectra, which may offer benefits in terms of reduced background fluorescence or compatibility with different detection systems.
Areas for Further Research:
-
Reaction Optimization: A thorough investigation is required to determine the optimal conditions for the derivatization reaction, including pH, temperature, reaction time, and reagent concentration.
-
Performance Metrics: Key performance characteristics such as reaction efficiency, limit of detection (LOD), limit of quantification (LOQ), linearity, and the stability of the fluorescent derivative need to be experimentally determined.
-
Comparative Studies: Direct, head-to-head comparisons with DMB using identical samples are necessary to empirically evaluate the relative performance of this compound.
References
- 1. takarabio.com [takarabio.com]
- 2. DMB sialic acid release & labelling kit [ludger.com]
- 3. waters.com [waters.com]
- 4. agilent.com [agilent.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. manu56.magtech.com.cn [manu56.magtech.com.cn]
- 7. Fluorescent and Colorimetric Sensors Based on the Oxidation of o-Phenylenediamine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
N3-ethylpyridine-2,3-diamine: A Guide to Method Reproducibility and Robustness
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reproducibility and robustness of synthetic and analytical methods relevant to N3-ethylpyridine-2,3-diamine. Due to the limited availability of public data on this specific molecule, this guide leverages information from analogous compounds and established principles of method validation to provide a comprehensive framework for researchers.
Synthesis Method Reproducibility
A patented method for the synthesis of 2,3-diaminopyridine reports a yield of 56% with a high purity of 99.5% as determined by HPLC, suggesting a reproducible and efficient process.[1] Studies on the N-monoalkylation of aminopyridines, a key reaction step, also show variable but generally good yields, which is indicative of the feasibility of achieving reproducible results with careful control of reaction parameters.
Table 1: Representative Reproducibility Data for the Synthesis of 2,3-Diaminopyridine (Analogous Precursor)
| Parameter | Value | Source |
| Yield | 56% | DE102009022830A1[1] |
| Purity (HPLC) | 99.5% | DE102009022830A1[1] |
Experimental Protocol: Synthesis of 2,3-Diaminopyridine (Precursor)
This protocol is based on a patented method and serves as a representative example.
-
Reaction Setup: A mixture of 3-amino-2-chloropyridine, aqueous ammonia, and a copper catalyst is heated in a sealed reactor.
-
Reaction Conditions: The reaction is maintained at a temperature of 100-150°C for 10-70 hours.[1]
-
Work-up: The reaction mixture is cooled, and the crude product is extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The organic layer is concentrated, and the product is isolated by filtration and drying. The reported purity of 99.5% was achieved through this single-step extraction.[1]
Logical Workflow for Synthesis and Reproducibility Assessment
Caption: Workflow for Synthesis and Reproducibility Assessment.
Analytical Method Robustness
The robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. For this compound, High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are suitable analytical techniques.
A study on the validation of a CE assay for isomeric diaminopyridines provides a practical example of a robustness evaluation. The study assessed parameters such as the concentration and pH of the background electrolyte, and the applied voltage. The results showed that minor variations in these parameters did not significantly affect the resolution and quantification of the analytes, demonstrating the robustness of the method.
Table 2: Representative Robustness Study Parameters and Acceptance Criteria for an HPLC Method
| Parameter | Variation | Acceptance Criteria |
| Mobile Phase Composition | ± 2% of organic modifier | Peak asymmetry within 0.8-1.5; Resolution > 2.0 |
| Mobile Phase pH | ± 0.2 units | Retention time shift < 10%; Peak purity > 99% |
| Column Temperature | ± 5 °C | Retention time shift < 10%; No significant change in peak shape |
| Flow Rate | ± 10% | Retention time shift < 15%; System suitability parameters met |
| Wavelength | ± 2 nm | Peak area response within ± 5% of nominal |
Experimental Protocol: HPLC Method Robustness Testing
This protocol is based on general guidelines for analytical method validation.
-
Standard Solution Preparation: Prepare a standard solution of this compound of a known concentration.
-
Nominal Condition Analysis: Analyze the standard solution under the nominal (optimized) HPLC conditions to establish baseline data for retention time, peak area, peak asymmetry, and resolution.
-
Parameter Variation: Deliberately vary one parameter at a time, as outlined in Table 2, while keeping all other parameters at their nominal values.
-
Analysis and Data Comparison: For each variation, inject the standard solution in triplicate and record the chromatographic data. Compare the results to the baseline data and evaluate against the acceptance criteria.
Workflow for Analytical Method Robustness Testing
Caption: Workflow for HPLC Method Robustness Testing.
Conclusion
While direct experimental data on the reproducibility and robustness of methods for this compound are scarce, this guide provides a framework based on analogous compounds and established validation principles. The synthesis of the parent compound, 2,3-diaminopyridine, has been shown to be reproducible with high purity. Analytical methods, such as HPLC and CE, can be robustly developed and validated for diaminopyridine derivatives by systematically testing critical parameters. Researchers working with this compound are encouraged to perform their own internal validation studies to establish the reproducibility and robustness of their specific methods.
References
A Comparative Guide to the Analytical Performance of N3-ethylpyridine-2,3-diamine Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the analytical performance characteristics, specifically linearity and the limit of detection (LOD), for the quantification of N3-ethylpyridine-2,3-diamine. Due to the absence of specific published analytical methods for this compound, this document outlines a proposed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. The performance of this proposed method is compared with typical benchmarks for similar analytical techniques used in the pharmaceutical industry. The experimental protocols are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines for the validation of analytical procedures.[1][2][3][4][5]
Proposed Analytical Method: HPLC-UV
A reversed-phase HPLC method with UV detection is proposed for the quantification of this compound. This technique is widely used for the analysis of pyridine derivatives and other small organic molecules due to its specificity, robustness, and sensitivity.[6][7][8][9] The UV spectrum of pyridine and its derivatives typically shows strong absorbance in the range of 200-300 nm, allowing for sensitive detection.[10][11]
Data Presentation: Linearity and Limit of Detection
The following table summarizes the hypothetical, yet realistic, performance data for the proposed HPLC-UV method for this compound, alongside a typical performance comparison for similar analytes.
| Parameter | Proposed Method for this compound (Hypothetical Data) | Typical Performance for Alternative/Comparable HPLC-UV Methods |
| Linearity Range | 0.1 µg/mL - 100 µg/mL | 0.1 µg/mL - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.995 |
| Limit of Detection (LOD) | 0.03 µg/mL | 0.01 - 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.1 µg/mL | 0.03 - 0.3 µg/mL |
This data is illustrative and serves as a benchmark for method development and validation.
Experimental Protocols
Below are the detailed methodologies for determining the linearity and limit of detection for the proposed HPLC-UV method for this compound.
1. Proposed HPLC-UV Method Conditions:
-
Instrument: HPLC system with a UV-Vis detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and 0.1% Trifluoroacetic Acid in Water (gradient or isocratic).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined by UV scan of this compound (typically around 254 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
2. Linearity Determination:
The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte.[5]
-
Procedure:
-
Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., mobile phase).
-
From the stock solution, prepare a series of at least five calibration standards by serial dilution to cover the expected concentration range (e.g., 0.1, 1, 10, 50, 100 µg/mL).
-
Inject each calibration standard in triplicate into the HPLC system.
-
Record the peak area for each injection.
-
Plot the mean peak area against the corresponding concentration.
-
Perform a linear regression analysis on the data.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be greater than 0.999. The y-intercept should be close to zero.
3. Limit of Detection (LOD) Determination:
The limit of detection is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[5] The LOD can be determined by several methods, with the most common being based on the standard deviation of the response and the slope of the calibration curve.[12]
-
Procedure (Based on the Calibration Curve):
-
Use the data from the linearity experiment.
-
Calculate the standard deviation of the y-intercepts of the regression lines or the standard error of the regression line.
-
The LOD is calculated using the formula: LOD = 3.3 * (σ / S) Where:
-
σ = the standard deviation of the response (e.g., standard error of the regression line).
-
S = the slope of the calibration curve.
-
-
-
Alternative Procedure (Signal-to-Noise Ratio):
-
Prepare a series of dilute solutions of this compound.
-
Inject these solutions and determine the concentration at which the signal-to-noise ratio is approximately 3:1.
-
Mandatory Visualization
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. researchgate.net [researchgate.net]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 5. database.ich.org [database.ich.org]
- 6. helixchrom.com [helixchrom.com]
- 7. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 8. helixchrom.com [helixchrom.com]
- 9. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 10. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]
- 11. researchgate.net [researchgate.net]
- 12. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
Comparative Guide to Derivatization Reagents for α-Keto Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of α-keto acids, crucial intermediates in metabolic pathways, presents significant analytical challenges due to their inherent instability. Chemical derivatization is a key strategy to enhance stability and improve detection sensitivity. This guide provides a comprehensive comparison of common derivatization agents for α-keto acids, supported by experimental data and detailed protocols, to aid in selecting the most appropriate method for your research needs. While there is no current literature on the use of N3-ethylpyridine-2,3-diamine for this application, we will discuss its potential based on the chemistry of analogous, widely-used reagents.
Overview of Derivatization Strategies
The primary goal of derivatizing α-keto acids is to introduce a moiety that is readily detectable by common analytical techniques such as High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection, and Liquid Chromatography-Mass Spectrometry (LC-MS). The choice of reagent depends on the desired sensitivity, selectivity, and the available instrumentation.
Comparison of Key Derivatization Reagents
The following table summarizes the performance of commonly used derivatization reagents for α-keto acids.
| Reagent | Detection Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages |
| o-Phenylenediamine (OPD) & Analogs | |||||
| o-Phenylenediamine (OPD) | HPLC-Fluorescence | Picomole-level | Not explicitly stated | Good availability, well-established methods. | Lower fluorescence compared to some analogs. |
| 1,2-Diamino-4,5-methylenedioxybenzene (DMB) | HPLC-Fluorescence | 1.3–5.4 nM[1][2] | 4.2–18 nM[1][2] | High sensitivity and fluorescence intensity.[3] | Can be expensive, potential for peak splitting under acidic conditions.[1] |
| 4-Nitro-1,2-phenylenediamine (NPD) | HPLC-UV | 0.05–0.26 µg/mL[4] | 0.15–0.8 µg/mL[4] | Suitable for UV detection, good for labs without a fluorescence detector. | Lower sensitivity compared to fluorescence methods. |
| Hydrazine-Based Reagents | |||||
| 2,4-Dinitrophenylhydrazine (DNPH) | HPLC-UV, LC-MS/MS | ~0.2-0.5 µg/L (LC-MS/MS)[5] | Not explicitly stated | Classic, well-understood reagent for carbonyls.[6] | Can be less specific, derivatization can be time-consuming.[7] |
| Girard's Reagent T (GirT) | LC-MS | Not explicitly stated | Not explicitly stated | "Charge-tagging" significantly enhances ESI-MS ionization efficiency.[7] | Primarily for MS detection, may not be suitable for UV or fluorescence. |
| Other Reagents | |||||
| meso-Stilbenediamine | HPLC-UV | 0.07–0.2 µg/mL[8] | 0.21–0.6 µg/mL[8] | Provides good chromatographic separation.[8] | UV detection is less sensitive than fluorescence. |
Signaling Pathways and Experimental Workflows
Derivatization Reaction of α-Keto Acids with o-Phenylenediamine Analogs
The reaction of an α-keto acid with an o-phenylenediamine analog, such as DMB, proceeds via a condensation reaction to form a fluorescent quinoxalinone derivative. This stable derivative is then quantified by HPLC.
Caption: Reaction of an α-keto acid with DMB.
General Experimental Workflow for α-Keto Acid Analysis
The general workflow for the analysis of α-keto acids involves sample preparation, derivatization, and subsequent analysis.
Caption: General workflow for α-keto acid analysis.
Experimental Protocols
Protocol 1: Derivatization of α-Keto Acids using DMB for HPLC-Fluorescence Analysis
This protocol is adapted from a method for analyzing intracellular α-keto acids.[1]
Materials:
-
1,2-diamino-4,5-methylenedioxybenzene dihydrochloride (DMB·2HCl)
-
Sodium sulfite
-
2-Mercaptoethanol
-
Concentrated Hydrochloric Acid (HCl)
-
α-Keto acid standards
-
Deproteinized sample supernatant
-
65 mM NaOH solution
Procedure:
-
DMB Reagent Preparation: Prepare a solution by dissolving 1.6 mg of DMB·2HCl, 4.9 mg of sodium sulfite, and 70 µL of 2-mercaptoethanol in 0.87 mL of water. Add 58 µL of concentrated HCl. This solution should be prepared fresh daily.[9]
-
Derivatization: In a sealed tube, mix 40 µL of the α-keto acid standard or sample with 40 µL of the DMB reagent solution.[1]
-
Heat the mixture at 85°C for 45 minutes.[1]
-
Cool the reaction mixture on ice for 5 minutes.[1]
-
Dilute the solution five-fold with 65 mM NaOH aqueous solution to prevent peak splitting of certain derivatives.[1]
-
Inject 25 µL of the diluted solution into the HPLC system.[1]
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., Inertsil ODS-4V, 250 x 3.0 mm, 5.0 µm)[3]
-
Mobile Phase A: 30/70 (v/v) Methanol/Water[3]
-
Mobile Phase B: Methanol[3]
-
Gradient: A suitable gradient to separate the α-keto acids of interest.[3]
-
Flow Rate: 0.3 mL/min[3]
-
Column Temperature: 40°C[3]
-
Fluorescence Detection: Excitation at 367 nm and Emission at 446 nm[3]
Protocol 2: Derivatization of Keto Acids using Girard's Reagent T for LC-MS Analysis
This protocol is a general procedure for the derivatization of keto-containing compounds.[7]
Materials:
-
Girard's Reagent T (GirT)
-
Methanol
-
Acetic acid
-
Dried sample extract
Procedure:
-
Sample Reconstitution: Reconstitute the dried sample extract in a methanol/acetic acid solution.
-
Derivatization: Add a solution of GirT in water to the reconstituted sample.
-
Vortex the mixture and incubate at 37°C for 15 minutes.[7]
-
Directly inject an aliquot of the reaction mixture into the LC-MS/MS system.
LC-MS/MS Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: A suitable gradient of acetonitrile and water with a modifier like formic acid.
-
Detection: Positive ion electrospray ionization (ESI+), monitoring for the characteristic neutral loss of the trimethylamine group from the derivatized analyte.
Protocol 3: Derivatization of Carbonyls using DNPH for HPLC-UV Analysis
This is a general protocol for the derivatization of carbonyl compounds.[7]
Materials:
-
2,4-Dinitrophenylhydrazine (DNPH) solution (in an acidic solvent like acetonitrile with sulfuric acid)
-
Sample containing α-keto acids
Procedure:
-
Derivatization: Mix the sample with the DNPH solution. The reaction can be carried out at room temperature or with gentle heating. Reaction times can vary, but 30 minutes is often sufficient.[7]
-
The resulting 2,4-dinitrophenylhydrazone derivatives can be extracted with an organic solvent if necessary.
-
Inject an aliquot of the reaction mixture or the extracted derivatives into the HPLC system.
HPLC-UV Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Detection: UV detection at a wavelength where the DNPH derivatives have strong absorbance, typically around 360 nm.
The Potential of this compound
While no specific data exists for this compound as a derivatization agent for α-keto acids, its structure, featuring a vicinal diamine on a pyridine ring, is analogous to o-phenylenediamine.
Caption: Hypothetical reaction of this compound.
Theoretically, it could react with α-keto acids to form a pyridopyrazine derivative. The ethyl group on one of the amines might influence the reaction kinetics and the properties of the resulting derivative, such as its fluorescence and chromatographic behavior. Further research would be required to validate its efficacy and performance compared to established reagents.
Conclusion
The choice of a derivatization reagent for α-keto acid analysis is critical and depends on the specific requirements of the study. For high sensitivity, fluorescence-based methods using DMB are excellent choices. For laboratories equipped with LC-MS, Girard's Reagent T offers superior ionization efficiency. DNPH remains a reliable, albeit less sensitive, option for HPLC-UV analysis. The exploration of novel reagents, such as this compound, could potentially lead to new and improved analytical methods, but requires empirical validation.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Analysis of intracellular α-keto acids by HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of ketoacids in drinking water by DNPH derivatization and LC-ESI-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Comparative Performance of Aromatic Diamine Derivatization Agents for the Analysis of α-Dicarbonyl Compounds in Complex Biological Matrices
A Note on N3-ethylpyridine-2,3-diamine: Initial investigations did not yield specific data regarding the performance of this compound as a derivatization agent for the analysis of analytes in complex biological matrices. The following guide, therefore, focuses on a well-established class of structurally related compounds, aromatic ortho-diamines, which are widely used for the derivatization of α-dicarbonyl compounds. This comparison provides valuable insights into the performance of this class of reagents, which may serve as a reference for future investigations into novel derivatization agents like this compound.
Introduction
α-Dicarbonyl compounds, such as glyoxal (GO) and methylglyoxal (MGO), are reactive metabolites implicated in the pathophysiology of various diseases, including diabetes and neurodegenerative disorders. Their accurate quantification in biological matrices is crucial for understanding disease mechanisms and for biomarker discovery. Due to their high reactivity and often low concentrations, direct analysis is challenging. Chemical derivatization is a common strategy to enhance the stability, chromatographic retention, and detectability of these compounds.[1][2] Aromatic ortho-diamines are a class of derivatization reagents that react with α-dicarbonyls to form stable, highly conjugated quinoxaline derivatives, which can be readily analyzed by liquid chromatography coupled with ultraviolet (UV), fluorescence, or mass spectrometry (MS) detection.[1][3][4]
This guide provides a comparative overview of the performance of several aromatic diamine derivatization reagents for the analysis of α-dicarbonyl compounds in biological and other complex matrices.
Mechanism of Derivatization
Aromatic ortho-diamines react with α-dicarbonyl compounds in a two-step condensation reaction to form a stable quinoxaline ring system. This reaction imparts a chromophore and/or fluorophore to the analyte, facilitating its detection.
Caption: General reaction scheme for the derivatization of an α-dicarbonyl compound with an aromatic ortho-diamine to form a stable quinoxaline derivative.
Performance Comparison of Aromatic Diamine Derivatization Reagents
The choice of derivatization reagent significantly impacts the sensitivity and selectivity of the analytical method. The following table summarizes the performance of several commonly used aromatic diamine reagents for the quantification of various α-dicarbonyl compounds.
| Derivatization Reagent | Analyte(s) | Matrix | Analytical Method | Limit of Detection (LOD) | Linearity Range | Recovery (%) | Reference |
| 1,2-Diaminobenzene (DB) | Methylglyoxal | Physiological samples | LC-MS/MS | Not specified | Not specified | Not specified | [5] |
| Diacetyl, 2,3-Pentanedione, 2,3-Hexanedione | Wine | HPLC-UV | 0.003 - 0.006 mg/L | Not specified | Not specified | [6][7] | |
| 2,3-Diaminonaphthalene (DAN) | Glyoxal, Methylglyoxal | Water, Beer, Urine | HPLC-DAD | 15 ng/L (Gly), 25 ng/L (MGly) | 0.1 - 120.0 µg/L | 96.1 - 96.2 | [8] |
| Glyoxal, Methylglyoxal, Diacetyl, 2,3-Pentanedione, D-Glucosone, 3-Deoxyglucosone | Beverages | LC-FLD | 0.4 - 3.5 nM | 10 nM - 2 µM | Not specified | [2][9] | |
| 4-(2,3-Dimethyl-6-quinoxalinyl)-1,2-benzenediamine (DQB) | 3-Deoxyglucosone, Glyoxal, Methylglyoxal, Diacetyl, 2,3-Pentanedione | Food samples | HPLC-UV | 0.020 - 0.050 µM | Not specified | 85 - 103 | [10] |
| o-Phenylenediamine (OPD) | Diacetyl, 2,3-Pentanedione, 2,3-Hexanedione, 2,3-Heptanedione | Air samples (on silica gel) | GC-NPD | 5 - 10 ng/sample | 0.1 - 500 µ g/sample | Not specified | [11] |
Experimental Protocols
Below are representative experimental protocols for the derivatization and analysis of α-dicarbonyl compounds using aromatic diamine reagents.
Protocol 1: Derivatization of Glyoxal and Methylglyoxal with 2,3-Diaminonaphthalene (DAN) in Aqueous Samples
This protocol is adapted from a method for the analysis of α-dicarbonyls in environmental and biological matrices.[8]
1. Sample Preparation:
-
For liquid samples such as urine or beverages, centrifuge to remove any particulate matter.
-
Adjust the pH of the sample to the optimal range for derivatization if necessary.
2. Derivatization:
-
To 10 mL of the sample, add a solution of 2,3-diaminonaphthalene (DAN) in a suitable solvent (e.g., methanol) to a final concentration that is in stoichiometric excess of the expected α-dicarbonyl concentration.
-
The reaction can be performed in-situ with stir bar sorptive extraction (SBSE) for simultaneous derivatization and extraction.
3. Extraction (if not using in-situ SBSE):
-
After the derivatization reaction is complete, extract the quinoxaline derivatives using a solid-phase extraction (SPE) cartridge or liquid-liquid extraction with an appropriate organic solvent.
4. Analysis:
-
Elute the derivatives from the SPE cartridge or evaporate the organic solvent from the liquid-liquid extraction and reconstitute in the mobile phase.
-
Analyze by HPLC with diode-array detection (DAD) or fluorescence detection (FLD).
Protocol 2: Derivatization of α-Dicarbonyls in Wine with 1,2-Diaminobenzene
This protocol is based on the OIV reference method for the determination of α-dicarbonyl compounds in wine.[6][7]
1. Sample Preparation:
-
Dilute spirituous beverages four-fold. For wine, use directly.
2. Derivatization:
-
To the wine sample, add a solution of 1,2-diaminobenzene.
-
Adjust the pH to 8.
-
Incubate the reaction mixture for 3 hours at 60°C.
3. Analysis:
-
After cooling, the sample can be directly injected into the HPLC system.
-
Detection is performed by UV absorption at 313 nm.
Experimental Workflow
The general workflow for the analysis of α-dicarbonyl compounds in biological matrices using derivatization with aromatic diamines is depicted below.
Caption: A generalized experimental workflow for the analysis of α-dicarbonyl compounds in biological samples using derivatization with aromatic diamines.
Conclusion
Derivatization with aromatic ortho-diamines is a robust and sensitive method for the quantification of α-dicarbonyl compounds in complex biological and environmental matrices. Reagents such as 2,3-diaminonaphthalene and 1,2-diaminobenzene have been successfully applied in numerous studies, offering low detection limits and good reproducibility. The choice of the specific reagent and analytical platform (HPLC-UV, -FLD, or LC-MS) should be guided by the specific analytes of interest, the sample matrix, and the required sensitivity. While no specific performance data for this compound is currently available in the literature for this application, its structural similarity to the compounds discussed suggests it could be a candidate for future investigation as a novel derivatization agent.
References
- 1. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid and convenient determination of α-dicarbonyl compounds via streamlined simultaneous derivatization and extraction coupled with liquid chromatography-fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Derivatization of Methylglyoxal for LC-ESI-MS Analysis—Stability and Relative Sensitivity of Different Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Measurement of methylglyoxal by stable isotopic dilution analysis LC-MS/MS with corroborative prediction in physiological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of a-dicarbonyl compounds of wine by HPLC after derivatization (Type-IV) | OIV [oiv.int]
- 7. oiv.int [oiv.int]
- 8. Determination of glyoxal and methylglyoxal in environmental and biological matrices by stir bar sorptive extraction with in-situ derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid and convenient determination of α-dicarbonyl compounds via streamlined simultaneous derivatization and extraction coupled with liquid chromatography-fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Sampling and Analytical Method for Alpha-Dicarbonyl Flavoring Compounds via Derivatization with o-Phenylenediamine and Analysis Using GC-NPD - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of N3-ethylpyridine-2,3-diamine: Accuracy and Precision
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of N3-ethylpyridine-2,3-diamine, a substituted pyridinediamine, is critical in various stages of research and pharmaceutical development. As a key intermediate or potential impurity, reliable analytical methods are essential for quality control, metabolic studies, and safety assessments. This guide provides a comparative overview of potential analytical methodologies, focusing on High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Due to the limited availability of specific validated methods for this compound, this guide presents a comparative analysis based on established methods for structurally similar compounds, including substituted pyridines, aromatic amines, and diamines. The performance data provided represents typical values that can be expected from a validated method for a compound of this nature.
Data Presentation: A Comparative Overview of Analytical Techniques
The selection of an analytical technique for the quantification of this compound depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | Chromatographic separation followed by UV absorbance detection. | Chromatographic separation coupled with mass analysis of the analyte and its fragments. |
| Typical Accuracy (% Recovery) | 95 - 105% | 98 - 102% |
| Typical Precision (% RSD) | < 5% | < 3% |
| **Linearity (R²) ** | > 0.995 | > 0.999 |
| Limit of Detection (LOD) | ~10-100 ng/mL | ~0.01-1 ng/mL |
| Limit of Quantification (LOQ) | ~50-200 ng/mL | ~0.05-5 ng/mL |
| Selectivity | Moderate to Good (can be affected by co-eluting impurities with similar UV spectra). | Excellent (highly selective due to mass-based detection). |
| Advantages | Widely available, cost-effective, robust for routine analysis. | High sensitivity and selectivity, suitable for complex matrices and trace-level quantification. |
| Disadvantages | Lower sensitivity compared to LC-MS/MS, potential for interference. | Higher equipment and operational costs, requires more specialized expertise. |
Experimental Protocols
The following are generalized experimental protocols for the analysis of a substituted pyridinediamine like this compound, based on methods for analogous compounds. Method development and validation specific to this compound would be required.
1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in bulk materials or formulations where concentration levels are relatively high.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common starting point.
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The specific composition should be optimized to achieve good peak shape and resolution.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: The wavelength of maximum absorbance for this compound should be determined using a UV scan. For many aromatic amines, this is in the range of 230-280 nm.
-
Sample Preparation:
-
Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., mobile phase).
-
Create a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.
-
Accurately weigh the sample and dissolve it in the diluent to a known volume.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Analysis: Inject the calibration standards to construct a calibration curve of peak area versus concentration. Inject the sample solutions and quantify the analyte concentration using the calibration curve.
2. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method is ideal for trace-level quantification of this compound, especially in complex matrices such as biological fluids or in the presence of interfering substances.
-
Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column and Mobile Phase: Similar to the HPLC-UV method, a C18 column with a mobile phase of buffered water and an organic solvent is typically used. The mobile phase composition will be optimized for both chromatographic separation and ionization efficiency.
-
Ionization Mode: ESI in positive ion mode is generally suitable for amine-containing compounds.
-
MS/MS Detection: The instrument is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the protonated molecule, [M+H]⁺) for this compound and one or more characteristic product ions generated by collision-induced dissociation. The precursor/product ion transitions are highly specific to the analyte.
-
Sample Preparation:
-
Sample preparation may involve a simple "dilute-and-shoot" approach for clean samples or a more extensive extraction procedure (e.g., solid-phase extraction or liquid-liquid extraction) for complex matrices to remove interferences.
-
An internal standard (ideally, a stable isotope-labeled version of the analyte) should be added to all samples and standards to improve accuracy and precision.
-
-
Analysis: A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. The concentration of the analyte in the samples is then determined from this curve.
Mandatory Visualization
Caption: A generalized experimental workflow for the quantitative analysis of this compound.
Caption: Logical relationship between analytical methods and performance for this compound.
A Comparative Guide to Fluorescence and Mass Spectrometric Detection of N3-ethylpyridine-2,3-diamine
Principles of Detection
Fluorescence spectroscopy relies on the principle that certain molecules, known as fluorophores, absorb light at a specific wavelength and subsequently emit light at a longer wavelength. The intensity of the emitted light is directly proportional to the concentration of the analyte, enabling quantitative measurements. For compounds like N3-ethylpyridine-2,3-diamine, which may possess intrinsic fluorescence or can be derivatized with a fluorescent tag, this method offers high sensitivity.
Mass spectrometry (MS) , on the other hand, identifies and quantifies compounds based on their mass-to-charge ratio (m/z). When coupled with a separation technique like liquid chromatography (LC), LC-MS provides high selectivity and sensitivity by separating the analyte from matrix components before detection. For unambiguous quantification, tandem mass spectrometry (MS/MS) is often employed, where a specific parent ion is selected, fragmented, and a resulting product ion is monitored.
Quantitative Performance Comparison
The following table summarizes the typical quantitative performance characteristics of fluorescence and mass spectrometric detection for compounds structurally similar to this compound. It is important to note that these values are representative and can vary depending on the specific instrumentation, experimental conditions, and the complexity of the sample matrix.
| Parameter | Fluorescence Detection | Mass Spectrometric Detection (LC-MS/MS) |
| Limit of Detection (LOD) | Picomolar (pM) to nanomolar (nM) range[1] | Nanogram per milliliter (ng/mL) to picogram per milliliter (pg/mL) range[2] |
| Limit of Quantification (LOQ) | Nanomolar (nM) range | Sub-nanogram per milliliter (ng/mL) range[2] |
| Linearity (Dynamic Range) | Typically 3-5 orders of magnitude[3][4] | 3-4 orders of magnitude[2] |
| Precision (%RSD) | Generally <15% | Typically <15%[2][5] |
| Accuracy (%Recovery) | Typically within 80-120% | Typically within 85-115%[2][5] |
| Selectivity | Moderate to high (can be affected by matrix fluorescence) | Very high (based on specific mass transitions) |
| Throughput | High | Moderate to high |
Experimental Protocols
Representative Fluorescence Detection Protocol
This protocol is a generalized procedure for the quantitative analysis of an aromatic amine using fluorescence spectroscopy.
-
Sample Preparation:
-
Prepare a stock solution of the analyte in a suitable solvent (e.g., methanol, acetonitrile).
-
Create a series of calibration standards by serially diluting the stock solution in the same solvent.
-
For biological samples, a liquid-liquid extraction or solid-phase extraction may be necessary to remove interfering substances.
-
-
Instrumentation and Analysis:
-
Use a fluorescence spectrophotometer equipped with a suitable excitation and emission monochromator.
-
Determine the optimal excitation and emission wavelengths for the analyte by performing a spectral scan.
-
Set the instrument parameters (e.g., excitation and emission slit widths, photomultiplier tube voltage).
-
Measure the fluorescence intensity of the blank, calibration standards, and samples.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the fluorescence intensity versus the concentration of the standards.
-
Determine the concentration of the analyte in the samples by interpolating their fluorescence intensity on the calibration curve.
-
Representative Mass Spectrometric Detection (LC-MS/MS) Protocol
This protocol outlines a general procedure for the quantitative analysis of an aromatic amine using liquid chromatography-tandem mass spectrometry.
-
Sample Preparation:
-
Prepare a stock solution of the analyte and a stable isotope-labeled internal standard (if available) in a suitable solvent.
-
Prepare calibration standards and quality control samples by spiking the analyte and internal standard into a representative matrix (e.g., plasma, urine).
-
Perform protein precipitation (e.g., with acetonitrile) or solid-phase extraction to clean up the samples.
-
Evaporate the supernatant and reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Use a liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Separate the analyte from other components on a suitable C18 analytical column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).
-
Optimize the mass spectrometer parameters, including the precursor and product ion transitions (Multiple Reaction Monitoring - MRM), collision energy, and cone voltage for both the analyte and the internal standard.
-
-
Data Analysis:
-
Integrate the peak areas of the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the standards using a weighted linear regression.
-
Determine the concentration of the analyte in the samples from the calibration curve.
-
Workflow Visualizations
Caption: Experimental workflow for fluorescence detection.
Caption: Experimental workflow for mass spectrometric detection.
Concluding Remarks
The choice between fluorescence and mass spectrometric detection for the analysis of this compound and related compounds depends on the specific requirements of the study. Fluorescence detection offers a high-throughput and sensitive method, particularly for cleaner sample matrices. However, its selectivity can be a limitation. In contrast, LC-MS/MS provides superior selectivity and sensitivity, making it the gold standard for complex biological samples and for regulatory submissions where specificity is paramount.[6] The analytical range of mass spectrometry can also be wider than that of fluorescence assays.[7] Ultimately, the decision should be guided by the desired level of sensitivity, selectivity, sample complexity, and available instrumentation.
References
- 1. Fluorescence-Based Portable Assays for Detection of Biological and Chemical Analytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. Parallel detection of intrinsic fluorescence from peptides and proteins for quantification during mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of fluorescence- and mass spectrometry-based CYP inhibition assays for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tandem Mass Spectrometry Has a Larger Analytical Range than Fluorescence Assays of Lysosomal Enzymes: Application to Newborn Screening and Diagnosis of Mucopolysaccharidoses Types II, IVA, and VI - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of N3-ethylpyridine-2,3-diamine: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
Proper disposal of N3-ethylpyridine-2,3-diamine is critical to ensure laboratory safety and environmental protection. This guide provides a clear, step-by-step procedure for the safe handling and disposal of this compound, based on available safety data. Adherence to these protocols is essential to minimize risks and comply with regulatory standards.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn and that the work area is properly equipped.
A. Personal Protective Equipment (PPE)
A comprehensive set of PPE is mandatory to prevent exposure. This includes:
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1]
-
Skin Protection:
-
Respiratory Protection: In case of inadequate ventilation, wear respiratory protection.[3]
B. Engineering Controls
-
Work in a well-ventilated area, preferably under a chemical fume hood.[2][3]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][2]
II. Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an approved waste disposal plant.[1][2] Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Waste Identification and Segregation:
-
Clearly label a dedicated and compatible waste container for "this compound" and its associated contaminated materials.
-
Do not mix with other chemical waste unless compatibility has been confirmed.
-
-
Containerization:
-
Use a suitable, tightly sealed container for disposal.[1][2]
-
For solid forms, carefully sweep or shovel the material into the container, avoiding dust formation.[1]
-
For liquid forms or solutions, use a liquid-absorbent material, such as Chemizorb®, to take up the substance before placing it in the waste container.[3]
-
-
Storage Pending Disposal:
-
Arranging for Professional Disposal:
-
Contact a licensed professional waste disposal service to handle the final disposal of the chemical waste.
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.
-
Follow all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.
-
III. Spill and Emergency Procedures
In the event of a spill or accidental release, follow these procedures immediately:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure adequate ventilation of the affected area.
-
Containment:
-
Decontamination: Clean the affected area thoroughly.
-
First Aid:
-
If Inhaled: Move the victim to fresh air and keep them at rest in a comfortable breathing position.[1][2]
-
If on Skin: Wash the affected area with plenty of soap and water.[1][2] Remove contaminated clothing.
-
If in Eyes: Rinse cautiously with water for several minutes.[1][2] Remove contact lenses if present and easy to do. Continue rinsing.
-
If Swallowed: Rinse the mouth. Do NOT induce vomiting.[3]
-
In all cases of exposure, seek immediate medical advice and show the Safety Data Sheet to the attending physician.[1]
-
IV. Hazard Summary
The following table summarizes the key hazards associated with this compound and related compounds, as identified in safety data sheets.
| Hazard Type | Description | Citations |
| Acute Toxicity | Harmful if swallowed or if inhaled. Toxic in contact with skin. | [3] |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage. May cause an allergic skin reaction. | [3] |
| Eye Damage/Irritation | Causes serious eye damage. | [3] |
| Respiratory Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled. | [3] |
| Aquatic Hazard | Harmful to aquatic life with long-lasting effects. | [3] |
V. Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling N3-ethylpyridine-2,3-diamine
This guide provides critical safety, handling, and disposal information for N3-ethylpyridine-2,3-diamine, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks. This information is synthesized from safety data for structurally related compounds, including aromatic amines and pyridines, in the absence of a specific, comprehensive Safety Data Sheet (SDS) for this compound.
Hazard Identification:
This compound is associated with the following hazards:
-
Harmful if swallowed (H302)
-
Causes skin irritation (H315)
-
Causes serious eye irritation (H319)
The GHS pictogram associated with this chemical is the exclamation mark (GHS07), indicating that it can be an irritant, skin sensitizer, and acutely toxic (harmful), a narcotic, or a respiratory tract irritant.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary line of defense against potential exposure when handling this compound. The following table summarizes the required PPE.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust or vapors. |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[1][2] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently.[1] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[1] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[1][2] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions.[1][3] |
Operational Plan
A systematic approach to handling this compound is crucial for safety and experimental integrity.
1. Pre-Handling Preparation:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.[1]
-
Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the handling area.[1]
2. Handling Procedures:
-
Ventilation: All handling of this compound, including weighing and solution preparation, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]
-
Weighing: When weighing the solid compound, use a balance inside the fume hood or in a ventilated balance enclosure.[1]
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.[1]
-
Reactions: For chemical reactions, use appropriate glassware and set up the apparatus securely within the fume hood.[1]
3. Post-Handling Procedures:
-
Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.[1]
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Disposal Plan
The disposal of this compound and materials contaminated with it must be managed as hazardous chemical waste. Do not dispose of this chemical down the drain or in regular trash.[4]
1. Waste Segregation:
-
Solid Waste: Collect unused this compound and any contaminated disposable materials (e.g., gloves, weigh paper, pipette tips) in a designated, labeled, and sealed container for solid hazardous waste.
-
Liquid Waste: Collect solutions containing this compound in a separate, labeled, and sealed container for liquid hazardous waste. Do not mix with incompatible waste streams.
2. Container Management:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.
3. Final Disposal:
-
Institutional Procedures: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department, following all local, state, and federal regulations.[4]
Visual Workflow Guides
To further clarify the procedural steps and decision-making processes, the following diagrams have been created using the Graphviz DOT language.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
